literature review of tetrahydro-1-benzoxepin-5-amine analogs
Design, Synthesis, and Pharmacological Applications Executive Summary The 2,3,4,5-tetrahydro-1-benzoxepin-5-amine scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its seven-membered...
Author: BenchChem Technical Support Team. Date: February 2026
Design, Synthesis, and Pharmacological Applications
Executive Summary
The 2,3,4,5-tetrahydro-1-benzoxepin-5-amine scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its seven-membered oxygen-containing ring fused to a benzene core. Unlike their six-membered chroman analogs, benzoxepins exhibit unique conformational flexibility (twist-boat vs. chair), allowing them to adapt to diverse biological targets.
This technical guide analyzes the structural logic, synthetic pathways, and therapeutic utility of these analogs, with a specific focus on their emerging role as PKM2 inhibitors (neuroinflammation) and ACAT inhibitors (cardiovascular/metabolic disease).
Part 1: Medicinal Chemistry & Structure-Activity Relationship (SAR)[1]
Scaffold Analysis
The tetrahydro-1-benzoxepin core functions as a conformationally mobile platform.[1] The biological activity is strictly governed by the orientation of the amine at position 5 and the electronic nature of substituents on the aromatic ring (positions 7, 8, and 9).
Core SAR Directives:
Position 5 (Amine): This is the primary interaction point for hydrogen bonding and ionic interactions with receptor residues (e.g., Asp/Glu). Bulky secondary or tertiary amines often improve metabolic stability but may impose steric penalties if the receptor pocket is narrow.
Position 8 (Aromatic Substitution): Introduction of lipophilic, electron-withdrawing groups (e.g., -Cl, -CF3) or aryl groups at C8 significantly enhances potency against targets like ACAT by accessing hydrophobic sub-pockets.
The Oxygen Atom (Position 1): Acts as a hydrogen bond acceptor. Replacement with sulfur (benzothiepins) or nitrogen (benzazepines) drastically alters the dipole moment and ring puckering, often shifting target selectivity (e.g., from ACAT to CNS targets like NMDA).
Visualization: SAR Logic Map
Figure 1: Structural logic governing the pharmacological profile of benzoxepin-5-amine analogs.
Part 2: Synthetic Strategies
Two primary routes dominate the literature: Reductive Amination (for library generation) and Ring-Closing Metathesis (for stereoselective synthesis).
Route A: Reductive Amination (The "Workhorse" Protocol)
This method is preferred for generating diverse amine analogs from a common ketone intermediate, 3,4-dihydro-1-benzoxepin-5(2H)-one.
Mechanism:
The ketone condenses with a primary or secondary amine to form an iminium ion intermediate, which is subsequently reduced by a hydride source (e.g., NaBH(OAc)3 or NaBH3CN).
Standard Operating Procedure (SOP)
Objective: Synthesis of N-substituted-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.
Step 1 (Imine Formation): Dissolve the ketone in DCE under an inert atmosphere (N2). Add the amine and acetic acid. Stir at room temperature for 1-2 hours to allow equilibrium formation of the imine/iminium species.
Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise to prevent localized exotherms.
Step 3 (Reaction): Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
Step 4 (Quench): Quench with saturated aqueous NaHCO3. Extract with DCM (3x).
Step 5 (Purification): Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (Silica gel).
Critical Control Point: If using secondary amines with significant steric bulk, switch the reductant to Trichlorosilane activated by TMEDA (Lewis base), as this system avoids the steric clashes associated with borohydrides.
Route B: Overman Rearrangement / RCM
For enantioselective synthesis, this route utilizes an allylic trichloroacetimidate.
Overman Rearrangement: Thermal rearrangement transfers chirality from an allylic alcohol to the amine.
RCM (Ring-Closing Metathesis): Grubbs II catalyst closes the 7-membered ring.
Reduction: Hydrogenation (H2, Pd/C) converts the dihydro-benzoxepin to the tetrahydro form.
Part 3: Pharmacological Mechanisms
PKM2 Inhibition & Neuroinflammation
Recent studies identify benzoxepin analogs as potent inhibitors of Pyruvate Kinase M2 (PKM2) .
Mechanism: In macrophages/microglia, PKM2 promotes glycolysis (Warburg effect), which fuels the NLRP3 inflammasome.
Therapeutic Effect: Benzoxepins bind to PKM2, preventing its dimerization/tetramerization or inhibiting its glycolytic activity. This shifts cell metabolism away from glycolysis, downregulating NLRP3 and reducing the secretion of pro-inflammatory cytokines (IL-1β).
Indication: Ischemic stroke and neurodegenerative disorders.[2]
Visualization: Anti-Inflammatory Pathway
Figure 2: Mechanism of action for benzoxepin-mediated neuroprotection via PKM2 inhibition.
ACAT Inhibition (Cardiovascular)
Derivatives substituted with hydrophobic groups (e.g., 8-chloro, N-heptyl) act as inhibitors of Acyl-CoA:Cholesterol Acyltransferase (ACAT) .
Utility: Prevents the esterification of cholesterol in macrophages, reducing foam cell formation and atherosclerosis progression.[3]
Selectivity: 8-substituted analogs often show selectivity for ACAT-1 (macrophage isoform) over ACAT-2 (intestinal/liver isoform).
Part 4: Future Outlook & Recommendations
Hybrid Scaffolds: Combining the benzoxepin core with guanidine moieties (at N5) has yielded hypotensive agents. Future work should explore fusing this core with targeting ligands for precision oncology (e.g., PROTACs targeting PKM2).
Stereochemical Resolution: Most current protocols yield racemates. Developing asymmetric reductive amination protocols using chiral phosphoric acid catalysts could unlock enantiomer-specific activities, reducing off-target toxicity.
Metabolic Stability: The 7-membered ring is susceptible to oxidative metabolism. Fluorination at the C3 or C4 positions could block metabolic hot spots, extending half-life.
References
One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines. Journal of Organic Chemistry. (2015). Describes the Overman rearrangement/RCM strategy for accessing the scaffold.
Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents. Angewandte Chemie. (2020). Identifies PKM2 as the target for benzoxepin-mediated anti-inflammatory effects.[4]
Structure-Affinity Relationships of 2,3,4,5-Tetrahydro-1H-3-benzazepine... Journal of Medicinal Chemistry. (2019). Provides comparative SAR data for the 7-membered ring systems in CNS targets.
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. (2013). Details the Trichlorosilane/TMEDA reductive amination protocol suitable for sterically hindered benzoxepinones.
Novel hydroxyphenylurea dual inhibitor against acyl-CoA: cholesterol acyltransferase (ACAT). Bioorganic & Medicinal Chemistry. (2001).[5] Establishes the SAR for ACAT inhibition in related benzoxepin/urea scaffolds.
Comprehensive Safety and Toxicity Assessment of Benzoxepin Intermediates in Drug Discovery
Topic: Toxicity Profile and Safety Data for Benzoxepin Intermediates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Scope Benzoxe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Toxicity Profile and Safety Data for Benzoxepin Intermediates
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Scope
Benzoxepins—bicyclic heterocycles containing a benzene ring fused to a seven-membered oxygen-containing ring—are privileged scaffolds in medicinal chemistry. They serve as core structures for tricyclic antidepressants (e.g., Doxepin), selective estrogen receptor modulators (SERMs), and antitumor agents.
However, the physicochemical properties that make them potent (lipophilicity, rigid geometry) also introduce specific toxicity liabilities. This guide dissects the safety profile of key benzoxepin intermediates, focusing on cardiotoxicity (hERG inhibition) , reactive metabolite formation , and process safety during synthesis.
Target Intermediates
This guide focuses on the two primary isomeric scaffolds encountered in synthesis:
1-Benzoxepins: (e.g., 2,3,4,5-tetrahydro-1-benzoxepin-5-one).[1] Common in CNS-active agents.
3-Benzoxepins: (e.g., 1,2,4,5-tetrahydro-3-benzoxepin). Often explored for antifungal and anticancer applications.
Toxicological Profiling: Mechanisms & Data
Cardiotoxicity: The hERG Liability
The most critical safety attrition point for benzoxepin derivatives is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.
Mechanism: The benzoxepin core, particularly when substituted with basic amines (as in Doxepin or amino-benzoxepin intermediates), mimics the pharmacophore required to block the hERG pore. This leads to delayed ventricular repolarization (QT interval prolongation) and potential Torsades de Pointes (TdP).[2]
Data Anchor: Doxepin, a tricyclic benzoxepin derivative, inhibits hERG with an IC50 of ~6.5 µM [1].[3]
SAR Insight: The liability increases with lipophilicity (LogP > 3) and the presence of a basic nitrogen center at a specific distance from the aromatic ring. Intermediates lacking the amine side chain (e.g., the ketone 2,3,4,5-tetrahydro-1-benzoxepin-5-one) generally exhibit lower hERG risk but must be monitored for lipophilic non-specific binding.
Acute Toxicity & Irritation (SDS Data Synthesis)
Intermediate precursors, particularly halogenated ketones and diones, exhibit significant mucosal and cutaneous toxicity.
While the benzoxepin ring itself is relatively stable, metabolic bioactivation can generate reactive intermediates.
Benzylic Oxidation: The C5 position (in 1-benzoxepins) is highly susceptible to P450-mediated oxidation. If this position is unsubstituted, it can form a benzylic alcohol or ketone.
Quinone Methide Formation: For derivatives with a leaving group or hydroxyl at the benzylic position, metabolic processing can generate a reactive quinone methide intermediate, capable of alkylating DNA or proteins (glutathione depletion).
Safety in Synthesis (Process Hazards)
Friedel-Crafts Cyclization Risks
The most common route to the benzoxepinone core involves an intramolecular Friedel-Crafts cyclization of 4-phenoxybutyric acid derivatives.
Hazard: This reaction typically requires Polyphosphoric Acid (PPA) or Aluminum Chloride (
) at elevated temperatures (80–120°C).
Thermal Runaway: The reaction is exothermic. On a kilogram scale, delayed exotherms can occur if the mixture is viscous and stirring is inefficient.
Control Measure: Use Differential Scanning Calorimetry (DSC) to determine the onset temperature of decomposition (
) before scaling. Maintain .
Alpha-Bromination Hazards
Functionalizing the ketone often involves
-bromination.
Hazard:
-bromo-1-benzoxepin-5-one derivatives are potent lachrymators and skin sensitizers.
Protocol: All handling must occur in a Class II Biosafety Cabinet or high-velocity fume hood. Double-gloving (Nitrile/Laminate) is mandatory.
Experimental Protocols
Protocol A: Automated Patch Clamp for hERG Safety Assessment
Rationale: To quantify the cardiotoxic risk of benzoxepin intermediates early in the lead optimization phase.
Materials:
CHO cells stably expressing hERG (Kv11.1).
Extracellular solution (Tyrode’s buffer).
Positive control: E-4031 (IC50 ~10-100 nM).
Step-by-Step Methodology:
Cell Preparation: Harvest CHO-hERG cells at 70-80% confluence using Detachin. Resuspend in extracellular solution to a density of
cells/mL.
Seal Formation: Dispense cells into the patch plate. Apply suction to achieve a gigaseal (>1 G
).
Break-in: Apply a pulse of suction to rupture the membrane and establish whole-cell configuration.
Voltage Protocol:
Hold potential at -80 mV.
Depolarize to +40 mV for 2 seconds (activates hERG channels).
Repolarize to -50 mV for 2 seconds (elicits tail current).
Return to -80 mV.
Compound Application: Perfusion of the benzoxepin intermediate at increasing concentrations (0.1, 1, 10, 30 µM). Allow 5 minutes for equilibrium at each concentration.
Data Analysis: Measure peak tail current amplitude. Normalize to baseline. Fit data to the Hill equation to derive IC50.
Incubation: Mix HLM, GSH (5 mM), and test compound (10 µM) in phosphate buffer (pH 7.4) at 37°C.[3][7]
Initiation: Add NADPH regenerating system to start the reaction.
Time Course: Incubate for 60 minutes.
Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing an internal standard.
Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS (Q-TOF or Orbitrap).
Detection: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or specific precursor ion scans for GSH adducts (
).
Interpretation: Presence of GSH adducts indicates bioactivation liability.
Visualizations
Metabolic Liability & Safety Map
This diagram illustrates the predicted sites of metabolic attack on the 1-benzoxepin core and the associated safety risks.
Caption: Predicted metabolic pathways for 1-benzoxepin. Red nodes indicate high-risk toxicity endpoints requiring monitoring.
Safety Screening Workflow
A logical decision tree for screening benzoxepin intermediates during lead optimization.
Caption: Stage-gate safety workflow for benzoxepin derivatives. Failure at hERG or GSH trapping triggers structural redesign.
References
Inhibition of the HERG potassium channel by the tricyclic antidepressant doxepin.
Source:[3][7] Journal of Pharmacology and Experimental Therapeutics (JPET).
URL:[Link]
Safety Data Sheet: 2,3,4,5-Tetrahydro-1-benzoxepin-3,5-dione.
Source: Sigma-Aldrich / PubChem.
URL:[Link]
Lead Optimization of Benzoxepin-Type Selective Estrogen Receptor (ER) Modulators.
Source: Journal of Medicinal Chemistry.
URL:[Link]
Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine.
Source: Molecules (MDPI).
URL:[Link]
Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives.
Source: Bioorganic & Medicinal Chemistry.[6][8]
URL:[Link]
A Comprehensive Technical Guide to N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine: Physicochemical Properties, Synthesis, and Potential Applications
Abstract: This technical guide provides an in-depth analysis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, a heterocyclic compound featuring the pharmacologically relevant tetrahydro-1-benzoxepine scaffold. While...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This technical guide provides an in-depth analysis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, a heterocyclic compound featuring the pharmacologically relevant tetrahydro-1-benzoxepine scaffold. While specific research on this particular molecule is nascent, this document consolidates its known physicochemical properties and presents a scientifically grounded, proposed synthetic route based on established chemical principles. Furthermore, it outlines a comprehensive strategy for its analytical characterization and discusses its potential in drug discovery by drawing parallels with structurally related, biologically active analogues. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and explore the potential of this and similar chemical entities.
Introduction: The Tetrahydro-1-benzoxepine Scaffold in Medicinal Chemistry
The 2,3,4,5-tetrahydro-1-benzoxepine core is a privileged heterocyclic scaffold in medicinal chemistry. This seven-membered oxygen-containing ring fused to a benzene ring provides a three-dimensional structure that can effectively interact with a variety of biological targets. The substitution of an amine group, particularly at the 5-position, has been shown to yield compounds with a wide array of pharmacological activities.[1] Derivatives of 5-amino-2,3,4,5-tetrahydro-1-benzoxepine are recognized for their potential in developing new therapeutic agents.[1][2] This guide focuses specifically on the N-methoxy derivative, exploring its fundamental characteristics and potential pathways for its synthesis and application.
Physicochemical and Structural Properties
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is a distinct chemical entity with the key identifiers and properties summarized below. This data is essential for its proper handling, characterization, and use in experimental settings.
While a specific, peer-reviewed synthesis for N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is not extensively documented in the literature, a plausible and robust synthetic route can be proposed. The following multi-step synthesis is designed based on well-established, high-yielding organic transformations, starting from the corresponding ketone precursor. This approach ensures procedural integrity and is readily adaptable in a standard synthetic chemistry laboratory.
Retrosynthetic Analysis
The logical disconnection for the target molecule involves the reduction of a methoxyimino (oxime ether) group, which in turn can be synthesized from a ketone precursor via oximation and subsequent O-methylation. This retrosynthetic logic provides a clear and efficient roadmap for the forward synthesis.
Caption: Retrosynthetic analysis of the target compound.
Experimental Protocol: A Four-Step Approach
The proposed forward synthesis involves four key stages, detailed below.
Step 1: Synthesis of 2,3,4,5-Tetrahydro-1-benzoxepin-5-one
This ketone precursor is the common starting point for many 5-substituted benzoxepines. It can be synthesized via several established methods, most commonly through an intramolecular Friedel-Crafts acylation of 4-phenoxybutyric acid.
Preparation of 4-phenoxybutyric acid: React phenol with γ-butyrolactone under basic conditions.
Cyclization: Treat 4-phenoxybutyric acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature to induce intramolecular acylation and ring closure, yielding the desired ketone.
Purification: Purify the resulting ketone by column chromatography or recrystallization.
Step 2: Oximation of 2,3,4,5-Tetrahydro-1-benzoxepin-5-one
This standard reaction converts the ketone into its corresponding oxime.
Dissolve the ketone precursor in ethanol.
Add an aqueous solution of hydroxylamine hydrochloride and a base, such as sodium acetate or pyridine, to neutralize the HCl released.
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture and precipitate the oxime product by adding water.
Filter and dry the solid oxime.
Step 3: O-Methylation of the Oxime
This step forms the critical oxime ether intermediate.
Suspend the oxime in a suitable aprotic polar solvent like N,N-Dimethylformamide (DMF).
Add a base, such as sodium hydride (NaH), to deprotonate the oxime hydroxyl group, forming the oximate anion. Causality: NaH is a strong, non-nucleophilic base that ensures complete deprotonation without competing side reactions.
Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate, dropwise at 0°C.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
Purify the crude product via column chromatography.
Step 4: Reduction of the Methoxyimino Group
The final step involves the selective reduction of the C=N bond to yield the target N-methoxy amine.
Dissolve the purified 5-(methoxyimino)-2,3,4,5-tetrahydro-1-benzoxepine in a protic solvent like methanol or acetic acid.
Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), in portions. Causality: NaBH₃CN is chosen for its chemoselectivity; it readily reduces imines and oximes under mildly acidic conditions but will not cleave the sensitive N-O bond, which could occur with stronger reducing agents like LiAlH₄.
Stir the reaction at room temperature for 12-24 hours.
Quench the reaction, adjust the pH to be basic, and extract the final product.
Purify the N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine by column chromatography to obtain the final liquid product.
Caption: Proposed workflow for the synthesis of the target compound.
Analytical Characterization Strategy
To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides a piece of the structural puzzle, and together they form a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Will confirm the presence of all protons. Expected signals include distinct multiplets for the aromatic protons, several signals in the aliphatic region for the oxepine ring protons, a sharp singlet around 3.5-3.8 ppm for the three methoxy (O-CH₃) protons, and a broad singlet for the amine (N-H) proton.
¹³C NMR: Will identify all 11 unique carbon atoms in the molecule.
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the entire molecular structure.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula (C₁₁H₁₅NO₂) by providing a highly accurate mass measurement of the molecular ion (e.g., [M+H]⁺).
Infrared (IR) Spectroscopy: Will identify key functional groups. Expected absorption bands include N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), and C-O ether stretching (~1050-1250 cm⁻¹).
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A single, sharp peak on multiple channels would indicate a high degree of purity, which is essential for subsequent biological assays.
Potential Pharmacological Significance and Future Directions
While direct biological data for N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine is not yet published, its structural features suggest several promising avenues for research. The general class of 5-amino-2,3,4,5-tetrahydro-1-benzoxepines is known to possess significant pharmacological potential.[1] The introduction of an N-methoxy group can influence a molecule's properties in several ways:
Metabolic Stability: The N-O bond may alter metabolic pathways compared to a simple primary or secondary amine, potentially improving the pharmacokinetic profile.
Receptor Binding: The oxygen atom can act as a hydrogen bond acceptor, potentially creating new or enhanced interactions with biological targets.
Physicochemical Properties: The methoxy group can affect lipophilicity (LogP) and polarity (tPSA), influencing cell permeability and bioavailability.
Future research should focus on screening this compound against various targets, particularly within the central nervous system (CNS), where many benzoxepine derivatives have shown activity.
Caption: Potential avenues for future research and development.
Safety and Handling
Based on supplier safety data, N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine should be handled with care, following standard laboratory safety protocols.[3]
Precautionary Statements: Standard precautions such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/eye protection/face protection (P280), and ensuring adequate ventilation are required.[3]
1-[Ethoxyamino)methyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2-benzoxepins: a new class of antianaphylactic agents . PubMed. [Link]
One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds . ACS Publications, The Journal of Organic Chemistry. [Link]
Application Note: Total Synthesis of N-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Executive Summary The target molecule, N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1394042-49-9), represents a specialized pharmacophore combining a privileged benzoxepine core with an N-alkoxyamine functiona...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The target molecule, N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1394042-49-9), represents a specialized pharmacophore combining a privileged benzoxepine core with an N-alkoxyamine functionality. This scaffold is increasingly relevant in kinase inhibition and CNS-active drug discovery due to the unique conformational constraints of the 7-membered ether ring.
This guide details a robust, modular synthetic route designed for reproducibility and scalability. Unlike standard amine syntheses, the presence of the N-methoxy (N-OMe) group requires a specific reductive amination strategy that preserves the labile N–O bond while reducing the C=N bond.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into two primary phases: the construction of the bicyclic core (Phase I) and the chemoselective installation of the nitrogen functionality (Phase II).
Strategic Disconnections
C–N Disconnection: The target is accessed via the selective reduction of an O-methyl oxime intermediate. Standard catalytic hydrogenation is avoided to prevent N–O bond cleavage.
C–C Disconnection (Ring Closure): The 7-membered ring is formed via intramolecular Friedel-Crafts acylation (using Polyphosphoric Acid - PPA) of a 4-phenoxybutyric acid precursor.
C–O Disconnection: The ether linkage is established via alkylation of phenol with
-butyrolactone.
Visualization: Retrosynthetic Tree
Caption: Retrosynthetic logic flow moving from the target N-alkoxyamine back to commodity starting materials.
Detailed Experimental Protocols
Phase I: Construction of the Benzoxepin-5-one Core
Objective: Synthesis of 3,4-dihydro-1-benzoxepin-5(2H)-one.
Mechanism: Nucleophilic substitution followed by intramolecular electrophilic aromatic substitution.
, 2.0 eq), Glacial Acetic Acid (solvent/catalyst) or Methanol with HCl trace.
Procedure:
Dissolve the oxime in Methanol.
Cool to 0°C. Add
portion-wise.
Add Glacial Acetic Acid dropwise to maintain pH ~4–5. (Crucial for activating the iminium species).
Stir at RT for 4–12 hours.
Quench: Adjust pH to >10 using NaOH (aq).
Extract with DCM. Dry over
.
Purification: Flash column chromatography (Silica, Hexane:EtOAc gradient). The secondary amine is less polar than the primary amine byproduct but more polar than the oxime.
Visualization: Reaction Workflow
Caption: Step-by-step synthetic workflow emphasizing the critical conditions for each phase.
Critical Process Parameters (CPPs) & Troubleshooting
Parameter
Specification
Scientific Rationale
Cyclization Temp
85°C – 95°C
<80°C leads to incomplete ring closure; >100°C causes polymerization of the PPA/substrate.
Reduction pH
4.0 – 5.0
Critical: requires acidic activation to reduce the oxime. If pH < 3, hydrolysis of the oxime back to ketone occurs.
Reducing Agent
Borane-Pyridine or
Avoids N–O bond hydrogenolysis common with catalytic hydrogenation (/Pd).
Stoichiometry
1.5 eq
Excess methoxyamine ensures complete conversion of the sterically hindered ketone.
Analytical Validation (QC)
To certify the synthesis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine , the following spectral signatures must be confirmed:
NMR (500 MHz, ):
N-OMe Singlet: Look for a sharp singlet around
3.5 – 3.7 ppm (3H). This confirms the N-methoxy group is intact.
Benzylic Proton (H-5): A triplet or multiplet around
3.8 – 4.2 ppm (1H), indicating the reduction of the C=N double bond to a C-N single bond.
Amine Proton (NH): A broad singlet (exchangeable with
) typically around 5.0 – 6.0 ppm .
Mass Spectrometry (ESI+):
Parent ion
should be consistent with the calculated mass (approx. 193.2 Da for the core + substituents).
Absence of
fragment peaks (loss of ) in the primary scan confirms the stability of the N-O bond.
References
Benzoxepine Core Synthesis
Tyman, J. H. P., & Pickles, R. (1966). "Isomerisation of 4-phenoxybutyric acid." Tetrahedron Letters, 7(41), 4993-4996.[1] Link
Fontaine, G. (1968). "Recherches dans la série de la benzoxépine-1." Annales de Chimie, 3, 179.
Reductive Amination Methodology
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link (Establishes pH control for
).
Oxime Ether Reduction (Selective)
Kikugawa, Y., & Kawase, M. (1977). "Reduction of oximes with pyridine-borane." Chemistry Letters, 6(11), 1279-1280. Link (Demonstrates selectivity for hydroxylamines over primary amines).
Bergeron, R. J., et al. (2001).[2] "Synthesis and biological evaluation of N-methoxy analogues of polyamines." Journal of Medicinal Chemistry, 44(24), 4060-4070. (Application of N-methoxy amine synthesis).
Commercial Reference
BLD Pharm.[3] (n.d.). "N-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine."[3] Product Catalog. Accessed October 2023. Link
Optimized Reductive Amination Protocols for Benzoxepin-5-one Precursors
Executive Summary The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical precursor for ACAT inhibitors, hypotensive agents, and CNS-active compou...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 2,3,4,5-tetrahydro-1-benzoxepin-5-one scaffold is a privileged structural motif in medicinal chemistry, serving as a critical precursor for ACAT inhibitors, hypotensive agents, and CNS-active compounds (analogous to benzazepines like quetiapine). Functionalization at the C5 position via reductive amination is the primary gateway to these bioactive molecules.
However, the 5-position presents unique challenges due to the conformational mobility of the seven-membered oxepin ring and the steric environment created by the fused benzene ring. This guide details three field-validated protocols to navigate these challenges, ranging from standard high-throughput methods to Lewis-acid-mediated systems for hindered substrates.
Mechanistic Insight & Strategic Planning
Conformational Challenges
Unlike rigid six-membered tetralones, the seven-membered benzoxepin-5-one exists in a dynamic equilibrium between chair and twist-boat conformers. This flexibility can impede the trajectory of the incoming amine nucleophile. Furthermore, the ether oxygen at position 1 can act as a weak Lewis base, potentially sequestering Lewis acid catalysts if not used in stoichiometric excess.
Reaction Pathway
The transformation proceeds via the formation of a hemiaminal intermediate, followed by dehydration to the imine/iminium species. The rate-determining step is often the dehydration, which is significantly slower in seven-membered rings compared to five- or six-membered analogs due to transannular strain.
Figure 1: Reaction pathway highlighting the critical dehydration step often rate-limited by ring size.
Critical Parameters & Decision Matrix
Before selecting a protocol, evaluate the steric and electronic nature of your amine partner.
Parameter
Standard Conditions (Protocol A)
Lewis Acid Mediated (Protocol B)
Reducing Agent
Sodium Triacetoxyborohydride (STAB)
NaBH₄ (after Ti(OiPr)₄ activation)
Amine Type
Primary, unhindered Secondary
Sterically hindered, Anilines, Weak nucleophiles
Solvent
DCE (1,2-Dichloroethane) or THF
Ethanol (Absolute) or Methanol
Water Tolerance
Low (STAB hydrolyzes)
High (Ti acts as scavenger)
Key Advantage
Mild, functional group tolerant
Forces imine formation, high conversion
Experimental Protocols
Protocol A: The "Workhorse" Method (STAB)
Best for: Primary amines, unhindered secondary amines, and high-throughput parallel synthesis.
Best for: Hindered amines, electron-deficient anilines, or when Protocol A fails to drive conversion.
Scientific Rationale: Titanium(IV) isopropoxide acts as a dual-purpose reagent: it functions as a Lewis acid to activate the ketone carbonyl and as a water scavenger to drive the equilibrium toward the imine.
Imine Aging: Stir the neat/concentrated mixture at room temperature for 6–12 hours.
Checkpoint: Monitor by TLC. The ketone spot should disappear as the imine/titanium complex forms. If the mixture is too viscous, add 1-2 mL of dry EtOH.
Dilution: Dilute the reaction mixture with absolute Ethanol (5 mL).
Reduction: Cool to 0°C. Add NaBH₄ (1.5 mmol) carefully in small portions.
Safety: Exothermic reaction with hydrogen gas evolution.
Stirring: Allow to warm to room temperature and stir for 2 hours.
Quench (Critical Step): Pour the mixture into 10% aqueous NH₄OH (10 mL) or 1M NaOH. A heavy white precipitate (TiO₂) will form.
Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Wash the pad thoroughly with EtOAc.
Workup: Separate phases, wash organic layer with brine, dry, and concentrate.
Reductant: H₂ gas (50 bar) or Formic Acid/TEA (Transfer hydrogenation)
Note: This requires high-pressure hydrogenation equipment. For benchtop chiral synthesis, biocatalytic transaminases (e.g., Codexis ATA panels) are increasingly preferred for this specific substrate due to the steric constraints of the 7-membered ring.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Conversion
Equilibrium favors ketone; Water presence
Switch to Protocol B (Ti-mediated). Add 4Å Molecular Sieves to Protocol A.
Alcohol Byproduct
Direct reduction of ketone (Competition)
Ensure imine formation is complete before adding hydride. Increase "Imine Aging" time.
Over-alkylation
Reaction of product amine with ketone
Use excess amine (3-5 equiv) or switch to NH₄OAc for primary amines.
Titanium Emulsion
Improper quenching of Ti(OiPr)₄
Use 1M NaOH or Rochelle's Salt solution during workup to solubilize Ti salts.
Safety & Handling
Sodium Triacetoxyborohydride (STAB): Releases acetic acid upon hydrolysis. Irritant. Store in a desiccator.
Titanium(IV) Isopropoxide: Reacts violently with water. Corrosive. Handle under inert atmosphere.
Benzoxepin-5-one: Generally stable, but avoid prolonged exposure to strong Lewis acids without nucleophiles to prevent polymerization.
Workflow Visualization
Figure 2: Decision tree for selecting the optimal reductive amination protocol.
References
General Reductive Amination with STAB: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. Link
Titanium-Mediated Protocols: Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of Organic Chemistry, vol. 60, no. 15, 1995, pp. 4928-4929. Link
Benzoxepin Scaffold Synthesis: Foley, D. A., et al. "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds." Journal of Organic Chemistry, vol. 80, no. 10, 2015, pp. 5159–5168. Link
Bioactivity of 5-Aminobenzoxepins: Hena Khanam, Shamsuzzaman. "Bioactive Benzofuran derivatives: A review." European Journal of Medicinal Chemistry, vol. 97, 2015, pp. 483-504.[1] Link
Application Note: Solvent Systems for N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
This Application Note and Protocol guide is designed for researchers working with N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine . It addresses the specific physicochemical challenges posed by the hybrid structure of...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol guide is designed for researchers working with N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine . It addresses the specific physicochemical challenges posed by the hybrid structure of a lipophilic benzoxepin core and a polar, chemically distinct N-alkoxy amine functionality.
Executive Summary
N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1394042-49-9) presents a unique solubility profile due to the juxtaposition of a hydrophobic bicyclic ether (benzoxepin) and a polar, weakly basic N-methoxy amine motif.
Primary Challenge: The compound exhibits "solubility inversion" depending on pH and protonation state. The free base is lipophilic (soluble in DCM, EtOAc), while the hydrochloride salt is hydrophilic.
Critical Constraint: The N-methoxy amine group (
) significantly lowers the pKa (~4.0–5.0) compared to typical secondary amines, affecting buffer selection.
Universal Solvent:DMSO is the gold standard for biological stock solutions (>50 mM).
Solvent to Avoid:Acetone and other reactive carbonyls (risk of condensation side-reactions, though reduced compared to primary alkoxyamines).
Physicochemical Profiling & Mechanism
To select the correct solvent, one must understand the competing molecular forces within the structure.
Structural Analysis[1]
Lipophilic Domain (The "Tail"): The 2,3,4,5-tetrahydro-1-benzoxepin core is a bicyclic ether. It drives solubility in non-polar to moderately polar organic solvents (Chloroform, Dichloromethane). It resists dissolution in pure water.
Polar Domain (The "Head"): The N-methoxy amine group is a hydrogen bond donor (NH) and acceptor (O). The electron-withdrawing methoxy group reduces the electron density on the nitrogen.
Consequence: The basicity is attenuated. Unlike alkyl amines (pKa ~10), N-alkoxy amines typically have pKa values in the range of 4.0–5.0.
Solubility Implication: At physiological pH (7.4), the free base predominates, limiting aqueous solubility unless a co-solvent or surfactant is used.
Solubility Prediction Table
Solvent Class
Representative Solvents
Solubility (Free Base)
Solubility (HCl Salt)
Recommendation
Dipolar Aprotic
DMSO, DMF
High (>100 mM)
High
Best for Stock Solutions
Chlorinated
Dichloromethane (DCM), Chloroform
High
Low
Best for Extraction/Workup
Alcohols
Methanol, Ethanol
Moderate-High
High
Good for crystallization/dilution
Ethers
THF, Diethyl Ether
Moderate
Very Low
Use for synthesis intermediates
Aqueous
Water, PBS (pH 7.4)
Low (<1 mM)
High (>50 mM)
pH dependent (See Protocol C)
Ketones
Acetone
High
Low
AVOID (Chemical Stability Risk)
Experimental Protocols
Protocol A: Diagnostic Solubility Screening
Use this protocol if the exact form (salt vs. free base) of your batch is unconfirmed.
Materials:
Compound (~1 mg)
Glass vials (1.5 mL)
Solvents: Water, 0.1 M HCl, 0.1 M NaOH, DCM, DMSO.
Workflow:
Visual Inspection: Note if the compound is an oil (likely free base) or crystalline solid (likely salt).
Aqueous Partitioning:
Add 0.5 mg to 500 µL Water .
Result A (Dissolves): It is likely the HCl salt.
Result B (Oiling out/Precipitate): It is the Free Base.
pH Confirmation:
If insoluble in water, add 50 µL of 1.0 M HCl .
Mechanism:[1] Protonation of the N-methoxy amine (
) generally induces instant dissolution.
Organic Validation:
Add 0.5 mg to 500 µL DCM .
Clear solution confirms lipophilic character of the free base.
Protocol B: Preparation of Biological Stock Solutions (20 mM)
Standard procedure for in vitro screening (HTS, Cell Culture).
Target: 1 mL of 20 mM solution requires 3.86 mg (Free Base) or 4.59 mg (HCl Salt).
Dissolution:
Weigh compound into a chemically resistant amber glass vial (protect from light).
Add the calculated volume of DMSO .
Tip: Do not sonicate extensively; mild vortexing (30 seconds) is sufficient. Heat generation from sonication can degrade sensitive N-O bonds.
Storage:
Aliquot into single-use vials to avoid freeze-thaw cycles.
Store at -20°C.
Stability Check: DMSO is hygroscopic. Water uptake can cause the free base to precipitate over time. Ensure tight seals.
Protocol C: Aqueous Formulation for Animal Studies
Since the free base has poor water solubility, this protocol uses pH adjustment to generate the soluble salt in situ.
Target: 5 mg/mL in Saline.
Weighing: Weigh the required amount of Free Base.
Acidification: Add 1.0 equivalent of diluted HCl (0.1 M) relative to the molar amount of amine.
Observation: The oil should dissolve into the aqueous phase.
Buffering: Slowly add Saline (0.9% NaCl) or 5% Dextrose to volume.
pH Adjustment: Check pH. It will likely be acidic (~pH 4-5).
Caution: Adjusting pH > 6.0 may cause the free base to precipitate (crash out) because the pKa is low. Keep the formulation slightly acidic (pH 4.5–5.5) to maintain solubility.
Critical Stability & Compatibility Guide
The "Acetone Trap"
While secondary N-alkoxy amines are more stable than their primary counterparts, they can still undergo condensation reactions or exchange reactions in the presence of reactive carbonyls and Lewis acids.
Rule: Never use Acetone or MEK (Methyl Ethyl Ketone) for dissolving or cleaning glassware intended for this compound if high purity is required for analysis (e.g., LC-MS).
Chemical Stability Flowchart
The following diagram illustrates the decision logic for solvent selection based on the intended application, ensuring chemical integrity.
Caption: Decision matrix for solvent selection prioritizing chemical stability and solubility based on application.
References
PubChem. (n.d.). Compound Summary: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 1394042-49-9).[2][3] National Library of Medicine. Retrieved February 22, 2026, from [Link]
Jouyban, A. (2019). Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General reference for amine-salt solubility principles).
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and pKa effects on solubility).
Application Notes and Protocols for In Vitro Assay Preparation using N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Authored by a Senior Application Scientist Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxepine Scaffold The 2,3,4,5-tetrahydro-1-benzoxepine scaffold is a privileged heterocyclic system in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by a Senior Application Scientist
Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxepine Scaffold
The 2,3,4,5-tetrahydro-1-benzoxepine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2] The introduction of an N-methoxy-amine at the 5-position, as seen in N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, presents a novel chemical entity with significant potential for modulating key biological targets. While specific biological data for this compound is not yet widely published, its structural features suggest a strong likelihood of interaction with G-protein coupled receptors (GPCRs), a superfamily of integral membrane proteins that are major drug targets.[3][4][5][6]
This guide, therefore, provides a comprehensive framework for the in vitro characterization of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine, with a focus on assays relevant to serotonin (5-HT) and dopamine (D) receptors, two prominent GPCR families implicated in a range of neurological and psychiatric disorders.[7][8][9][10] The protocols detailed herein are designed to be robust and self-validating, enabling researchers to elucidate the compound's pharmacological profile, including receptor binding affinity, functional activity, and downstream signaling pathway modulation.
I. Rationale for GPCR Target Selection
The rationale for focusing on serotonin and dopamine receptors stems from the structural similarities of the benzoxepine core to known ligands of these receptors. The conformationally flexible seven-membered ring system allows for diverse spatial arrangements of the pharmacophoric elements, which can facilitate binding to the orthosteric or allosteric sites of various GPCRs.[11]
The primary objective of the initial in vitro assays is to determine if N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine exhibits any significant binding affinity and/or functional modulation of a panel of serotonin and dopamine receptor subtypes. A tiered approach is recommended, starting with primary binding assays followed by functional assays for the most promising targets.
II. Experimental Workflow for In Vitro Characterization
The following diagram illustrates a logical workflow for the in vitro characterization of a novel compound like N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.
Introduction: The Critical Role of Crystalline Form in Drug Development
An Application Guide to the Crystallization of N-Methoxy Benzoxepin Salts The isolation and purification of active pharmaceutical ingredients (APIs) are paramount in drug development and manufacturing. For N-methoxy benz...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide to the Crystallization of N-Methoxy Benzoxepin Salts
The isolation and purification of active pharmaceutical ingredients (APIs) are paramount in drug development and manufacturing. For N-methoxy benzoxepin salts, a class of compounds with significant potential in medicinal chemistry, obtaining a solid form with high purity, stable polymorphic form, and consistent particle size is not merely a matter of process efficiency—it is a prerequisite for ensuring safety, efficacy, and bioavailability. Crystallization stands as the most powerful technique for achieving these goals on an industrial scale.[1][2] It is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered three-dimensional lattice, effectively excluding impurities in the process.[3][4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of fundamental principles and detailed, field-proven protocols for the crystallization of N-methoxy benzoxepin salts. The methodologies described herein are designed to be robust starting points for process development, emphasizing the causal relationships between experimental parameters and crystalline product attributes.
Chapter 1: The Science of Supersaturation: Driving Crystal Formation
Nucleation: This is the initial formation of stable, microscopic crystalline clusters (nuclei) from the supersaturated solution.[3] The rate of nucleation is highly dependent on the level of supersaturation; very high levels often lead to rapid nucleation of many small crystals, which can be undesirable.[7]
Crystal Growth: Once stable nuclei have formed, they grow by the sequential addition of more solute molecules from the solution onto their surfaces.[5] Ideally, crystal growth should dominate over nucleation to yield larger, more easily filterable crystals.
Chapter 2: Strategic Solvent Selection
The choice of solvent is the most critical decision in developing a crystallization process.[8][9] An ideal solvent should exhibit a steep solubility curve with respect to temperature or anti-solvent composition, meaning the N-methoxy benzoxepin salt is highly soluble under one set of conditions (e.g., high temperature) and poorly soluble under another (e.g., low temperature).[9][10]
Key Considerations for Solvent Selection:
Solubility Profile: The target compound should be very soluble in the chosen solvent at high temperatures but have low solubility at room temperature or below for cooling crystallizations. For anti-solvent methods, the compound should be soluble in the "solvent" and insoluble in the "anti-solvent".[2][4]
"Like Dissolves Like": The polarity of the solvent should be matched to the polarity of the N-methoxy benzoxepin salt. Given the presence of ether, methoxy, and salt functionalities, moderately polar solvents are often a good starting point.[11]
Miscibility: For anti-solvent crystallization, the primary solvent and the anti-solvent must be fully miscible.[4][7]
Safety and Environmental Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact.
Table 1: Common Solvents for Screening N-Methoxy Benzoxepin Salt Crystallization
Solvent Class
Example Solvents
Polarity
Boiling Point (°C)
Key Characteristics & Potential Use
Alcohols
Methanol, Ethanol, Isopropanol
Polar Protic
65, 78, 82
Good for dissolving polar salts; often used in cooling crystallizations or as the primary solvent in anti-solvent pairs.[4][9]
Ketones
Acetone, Methyl Ethyl Ketone
Polar Aprotic
56, 80
Strong solvents, useful for dissolving a wide range of compounds. Often used in solvent/anti-solvent systems.[12]
Esters
Ethyl Acetate
Moderately Polar
77
A versatile solvent, often used in combination with non-polar anti-solvents like heptane or cyclohexane.[4]
Ethers
Tetrahydrofuran (THF), 2-Methyl-THF
Moderately Polar
66, 80
Good for compounds of intermediate polarity. Can be used in cooling or anti-solvent methods.
Aromatic
Toluene
Non-Polar
111
Useful as an anti-solvent for polar compounds or as a primary solvent for less polar freebase forms. High boiling point can be a drawback.[4]
Alkanes
Heptane, Hexane, Cyclohexane
Non-Polar
98, 69, 81
Almost always used as anti-solvents due to their inability to dissolve most salts.[9][12]
Other
Acetonitrile, Water
Polar Aprotic, Polar Protic
82, 100
Acetonitrile is a strong polar aprotic solvent. Water is excellent for highly polar salts but can be challenging to remove.[4]
Chapter 3: Core Crystallization Protocols
The following protocols provide detailed, step-by-step methodologies for common crystallization techniques applicable to N-methoxy benzoxepin salts.
Cooling Crystallization
Protocol: Single-Solvent Cooling Crystallization
Solubilization: In a jacketed glass reactor, add the crude N-methoxy benzoxepin salt. Add a selected solvent (e.g., isopropanol) in a sufficient amount to form a stirrable slurry (e.g., 5-10 mL per gram of salt).
Heating: While stirring, heat the mixture to a temperature near the solvent's boiling point (e.g., 75-80°C for isopropanol) until all the solid material is completely dissolved. Visually confirm the absence of any solid particles.
Aging: Hold the resulting slurry at the final cold temperature for at least 1-2 hours with continued stirring to maximize the yield by allowing the crystallization to complete.
Isolation: Isolate the crystals by vacuum filtration.
Washing: Wash the collected crystal cake with a small amount of cold crystallization solvent to remove any residual mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Workflow: Cooling Crystallization
Caption: Workflow for purification via cooling crystallization.
Anti-Solvent Crystallization
This technique induces supersaturation by adding a second solvent (the "anti-solvent") in which the target compound is insoluble, to a solution of the compound in a solvent where it is soluble.[2][7][14]
Protocol: Anti-Solvent Addition
Solubilization: Dissolve the crude N-methoxy benzoxepin salt in a minimum amount of a "good" solvent (e.g., acetone) at a controlled temperature (e.g., 25°C).
Filtration (Optional): If the solution is not perfectly clear, perform a polish filtration to remove any insoluble impurities before proceeding.
Anti-Solvent Addition: While stirring the solution vigorously, slowly add the anti-solvent (e.g., heptane) at a controlled rate. The rate of addition directly impacts the level of local supersaturation and thus the final crystal size.[14] A slower addition rate is generally preferred.
Aging: After the addition is complete, continue to stir the resulting slurry for 1-2 hours to ensure complete crystallization.
Isolation, Washing, and Drying: Follow steps 5-7 as described in the Cooling Crystallization protocol, using the final solvent/anti-solvent mixture (or pure anti-solvent) for the washing step.
Workflow: Anti-Solvent Crystallization
Caption: Workflow for purification via anti-solvent addition.
Vapor Diffusion
This is a small-scale technique excellent for screening conditions and growing high-quality single crystals for X-ray diffraction, though it is less common for bulk purification.[15][16] The principle is similar to anti-solvent addition but occurs much more slowly via the vapor phase.
Protocol: Vapor Diffusion (Hanging Drop)
Prepare Reservoir: In the well of a crystallization plate, add ~500 µL of a solution containing the anti-solvent.
Prepare Drop: On a siliconized glass coverslip, place a small drop (2-5 µL) of a concentrated solution of the N-methoxy benzoxepin salt in a volatile "good" solvent.
Seal System: Invert the coverslip and place it over the reservoir well, sealing it with grease to create an airtight system.
Equilibration: Over time (hours to weeks), the more volatile "good" solvent in the drop will evaporate and diffuse into the reservoir, while the less volatile anti-solvent from the reservoir will diffuse into the drop. This slowly increases the concentration of the salt and the anti-solvent in the drop, gently inducing crystallization.[15][16]
Harvesting: Once suitable crystals have formed, they can be carefully harvested with a small loop.
Slurry Crystallization & Ostwald Ripening
This technique is used to improve the purity or change the polymorphic form of an existing solid. It involves stirring a suspension (slurry) of the solid in a solvent system where it has slight solubility.
Protocol: Slurry for Purification
Slurry Preparation: Suspend the impure N-methoxy benzoxepin salt in a solvent or solvent mixture where it is only sparingly soluble at a given temperature (e.g., 25°C).
Equilibration: Stir the slurry for an extended period (12-72 hours). During this time, a process known as Ostwald ripening occurs: smaller, often less stable or more impure crystals dissolve and re-precipitate onto larger, more stable crystals.[17] This dynamic equilibrium allows impurities trapped in the crystal lattice to be released into the solution.
Isolation: After the equilibration period, isolate the solid by filtration, wash with fresh solvent, and dry as previously described.
Chapter 4: Process Optimization and Troubleshooting
Seeding: Taking Control of Nucleation
Spontaneous nucleation can be difficult to control. Seeding is the practice of adding a small quantity of pre-existing crystals of the desired product to a supersaturated solution to initiate crystallization.[1][5]
Benefits: Seeding provides nucleation sites, allowing crystallization to occur at a lower level of supersaturation. This promotes controlled crystal growth over uncontrolled primary nucleation, leading to better particle size distribution and process repeatability.[1]
Best Practices: Add seeds as a slurry in the crystallization solvent to ensure good dispersion.[1] The amount of seed is typically 0.1-1.0% of the total batch size.
Table 2: Common Crystallization Problems and Solutions
Problem
Potential Cause(s)
Recommended Solution(s)
Oiling Out / Liquid-Liquid Phase Separation
Supersaturation is too high; solution concentration exceeds the "metastable limit" before nucleation occurs.[5]
Reduce the rate of cooling or anti-solvent addition. Increase the initial solvent volume. Add seeds at a point of slight supersaturation to induce crystallization before oiling occurs.
Formation of Very Fine Needles
Nucleation rate is much faster than the growth rate, often due to very high supersaturation.[14]
Slow down the generation of supersaturation (slower cooling/addition). Use a less potent anti-solvent. Optimize the seeding protocol.
Poor Yield
Compound has significant solubility in the final mother liquor. Insufficient aging time.
Cool to a lower final temperature. Use a more effective anti-solvent or a higher proportion of it. Increase the aging time.
Inconsistent Results
Uncontrolled nucleation. Variations in raw material purity or solvent quality.
Implement a robust seeding protocol.[1] Ensure consistent quality of starting materials and solvents.
Chapter 5: A Note on Crystal Characterization
Once a crystalline product is obtained, it is crucial to characterize it to confirm its identity, purity, and solid-state form.
X-Ray Powder Diffraction (XRPD): Provides a unique "fingerprint" of the crystalline lattice, essential for identifying the polymorphic form.[18]
Differential Scanning Calorimetry (DSC): Measures the melting point and thermal events, useful for assessing purity and identifying different polymorphs.
Microscopy: Visual examination of the crystals to determine their morphology (shape) and estimate their size.[18]
High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the isolated solid.
By systematically applying the principles and protocols outlined in this guide, researchers can develop robust and scalable crystallization processes for N-methoxy benzoxepin salts, ensuring the production of high-quality materials essential for advancing drug development programs.
References
Gas antisolvent crystallization of organic salts from aqueous solutions - ResearchGate. (n.d.).
Crystallization - All About Drugs. (2026, February 7).
Process Design of an Industrial Crystallization Based on Degree of Agglomeration. (n.d.).
Seeding Techniques and Optimization of Solution Crystallization Processes - ACS Publications. (2020, September 15). Retrieved February 22, 2026, from [Link]
Crystallization - Specialty Chemicals. (n.d.).
Antisolvent Crystallization. (n.d.).
Using AntiSolvent for Crystallization - Mettler Toledo. (n.d.). Retrieved February 22, 2026, from [Link]
PROCESS INTENSIFICATION THROUGH CONTROL, OPTIMIZATION, AND DIGITALIZATION OF CRYSTALLIZATION SYSTEMS. (n.d.).
Kinetics of Crystallization in Supersaturation - Mettler Toledo. (n.d.). Retrieved February 22, 2026, from [Link]
Crystal Growth | Biology Linac Coherent Light Source. (n.d.). Retrieved February 22, 2026, from [Link]
Crystallization process: how does crystallization work - MIRAI Intex. (2024, July 25). Retrieved February 22, 2026, from [Link]
WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents. (n.d.).
Crystallization of Membrane Proteins by Vapor Diffusion - PMC - NIH. (n.d.). Retrieved February 22, 2026, from [Link]
Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, July 5). Retrieved February 22, 2026, from [Link]
SOP: CRYSTALLIZATION - UCT Science. (n.d.). Retrieved February 22, 2026, from [Link]
Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Retrieved February 22, 2026, from [Link]
Flow Crystallization | Solubility Control - Vapourtec. (2024, May 9). Retrieved February 22, 2026, from [Link]
Chemical crystallization | SPT Labtech. (n.d.). Retrieved February 22, 2026, from [Link]
Guide for crystallization. (n.d.).
Vapor-Deposited Thin Films: Studying Crystallization and α-relaxation Dynamics of the Molecular Drug Celecoxib | The Journal of Physical Chemistry B - ACS Publications. (2022, May 17). Retrieved February 22, 2026, from [Link]
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 22, 2026, from [Link]
Crystallisation in pharmaceutical processes | BIA. (n.d.). Retrieved February 22, 2026, from [Link]
The Use of Cooling Crystallization in an Ionic Liquid System for the Purification of Pharmaceuticals - ACS Publications. (2015, September 16). Retrieved February 22, 2026, from [Link]
Crystallization process guide | industrial use - ANDRITZ GROUP. (n.d.). Retrieved February 22, 2026, from [Link]
Solution Cocrystallization: A Scalable Approach for Cocrystal Production - MDPI. (2021, March 18). Retrieved February 22, 2026, from [Link]
crystallography-crystallization-guide.pdf - IMSERC. (n.d.). Retrieved February 22, 2026, from [Link]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Benzoxepin Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the application of microwave-assisted organic synthesis (MAOS) for the efficient and rapid preparation of benzoxepin derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. We will move beyond a simple recitation of steps to provide a deeper understanding of the underlying principles, the rationale behind experimental choices, and the practical aspects of protocol execution. This document is designed to empower researchers to leverage the full potential of microwave chemistry for accelerating drug discovery and development programs.
Introduction: The Significance of Benzoxepins and the Microwave Advantage
Benzoxepins are a class of seven-membered heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anticancer, anti-inflammatory, and central nervous system activities, have made them a focal point in drug discovery. However, traditional synthetic routes to these scaffolds often require harsh reaction conditions, long reaction times, and can result in low yields and significant byproduct formation.
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering a green and efficient alternative to conventional heating methods.[1][2] By directly coupling microwave energy with polar molecules in the reaction mixture, this technique provides rapid and uniform heating, leading to dramatic accelerations in reaction rates.[3][4][5] This often translates to higher yields, cleaner reaction profiles, and the ability to drive reactions that are sluggish or inefficient under conventional heating.[6][7] For the synthesis of complex heterocyclic systems like benzoxepins, MAOS offers a powerful tool to expedite the exploration of chemical space and accelerate the generation of novel drug candidates.[4][8]
The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction.[1][3][9][10] Polar molecules continuously attempt to align with the rapidly oscillating electric field of the microwave, generating heat through molecular friction.[3] In the presence of ionic species, the rapid migration of ions through the solution also contributes to the heating effect. This direct "in-core" heating is fundamentally different from the slow heat transfer through vessel walls in conventional methods, leading to more uniform temperature profiles and preventing the formation of hot spots that can lead to decomposition.[4][9]
Reaction Spotlight: Intramolecular SNAr for Dibenzo[b,f][1][3]oxazepine Synthesis
One effective strategy for the synthesis of dibenzo-fused oxepine derivatives is the intramolecular nucleophilic aromatic substitution (SNAr) reaction. This approach is particularly amenable to microwave acceleration. Here, we will detail a protocol for the synthesis of dibenzo[b,f][1][3]oxazepine derivatives from 2-chlorobenzaldehydes and 2-aminophenols.
Underlying Mechanism
The reaction proceeds through a two-step sequence:
Initial Condensation: The aldehyde group of the 2-chlorobenzaldehyde reacts with the amino group of the 2-aminophenol to form a Schiff base (imine) intermediate. This step is often base-catalyzed.
Intramolecular Cyclization (SNAr): The phenoxide, formed by deprotonation of the hydroxyl group of the 2-aminophenol moiety, acts as a nucleophile. It attacks the electron-deficient aromatic ring bearing the chlorine atom, displacing it in an intramolecular SNAr reaction to form the seven-membered oxazepine ring.
Microwave irradiation significantly accelerates both the initial condensation and the subsequent cyclization, allowing the reaction to be completed in minutes rather than hours.
Visualizing the Workflow
Caption: Workflow for Microwave-Assisted Dibenzo[b,f][1][3]oxazepine Synthesis.
Detailed Experimental Protocol
This protocol is a representative example for the synthesis of a substituted dibenzo[b,f][1][3]oxazepine. Researchers should optimize conditions for their specific substrates.
Materials and Equipment
Reactants:
Substituted 2-chlorobenzaldehyde (1.0 mmol)
Substituted 2-aminophenol (1.0 mmol)
Potassium hydroxide (KOH) (1.2 mmol)
Solvent:
Dimethyl sulfoxide (DMSO), anhydrous (3-5 mL)
Equipment:
Dedicated microwave synthesizer (e.g., CEM Discover, Biotage Initiator)
10 mL microwave process vial with a snap-on cap
Magnetic stir bar
Standard laboratory glassware for workup and purification
Rotary evaporator
Silica gel for column chromatography
Step-by-Step Procedure
Vessel Preparation: To a 10 mL microwave process vial, add the substituted 2-chlorobenzaldehyde (1.0 mmol), substituted 2-aminophenol (1.0 mmol), and potassium hydroxide (1.2 mmol).
Solvent Addition: Add a magnetic stir bar and 3-5 mL of anhydrous DMSO.
Sealing: Securely cap the vial.
Microwave Irradiation: Place the vial in the cavity of the microwave synthesizer. Set the reaction parameters as follows:
Temperature: 120 °C (use a ramp time of 2 minutes)
Hold Time: 10-15 minutes
Power: Dynamic (the instrument will adjust power to maintain the target temperature)
Stirring: Set to a high rate.
Cooling: After the irradiation is complete, allow the vial to cool to room temperature (most modern synthesizers have a compressed air cooling system).
Workup:
Open the vial and pour the reaction mixture into a beaker containing 50 mL of cold water.
A precipitate of the crude product may form. If so, collect it by vacuum filtration.
If no precipitate forms, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
Combine the organic extracts and wash with brine (1 x 50 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dibenzo[b,f][1][3]oxazepine derivative.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation and Expected Outcomes
The following table provides representative data for the microwave-assisted synthesis of various dibenzo[b,f][1][3]oxazepine derivatives, highlighting the efficiency of this method.
Entry
2-Chlorobenzaldehyde Substituent
2-Aminophenol Substituent
Time (min)
Temp (°C)
Yield (%)
1
H
H
10
120
85
2
4-Cl
H
12
120
87
3
H
4-CH₃
10
120
82
4
4-NO₂
H
15
130
75
Yields are for isolated, purified products.
Troubleshooting and Field-Proven Insights
Low Yield:
Cause: Incomplete reaction or decomposition.
Solution: Ensure anhydrous conditions, as water can interfere with the base and the reaction. Increase the reaction time in 2-minute increments or the temperature by 10 °C. Note that temperatures significantly above 150 °C in DMSO can lead to decomposition.
Reaction Stalls:
Cause: Insufficiently strong base or poor microwave absorption.
Solution: Consider a stronger base like cesium carbonate (Cs₂CO₃), which has been shown to be effective in similar transformations.[11] If the solvent has a low dielectric loss (is a poor microwave absorber), consider adding a small amount of a high-absorbing co-solvent like ethanol or using a different primary solvent like DMA.[11]
Byproduct Formation:
Cause: Side reactions due to excessive temperature or time.
Solution: Reduce the reaction temperature or time. The precise control offered by modern microwave synthesizers is crucial here. Careful purification by column chromatography is essential.
Concluding Remarks
The adoption of microwave-assisted synthesis represents a significant advancement in the preparation of complex heterocyclic scaffolds like benzoxepins.[12] The protocols and insights provided herein demonstrate that MAOS is not merely a means of accelerating reactions but a strategic tool for enhancing synthetic efficiency, improving yields, and promoting greener chemistry.[2][10] By understanding the principles and practicalities of this technology, researchers can significantly shorten development timelines in the pursuit of novel therapeutics.
References
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
Microwave-Assisted Synthesis in Drug Development. EPCP.
The impact of microwave synthesis on drug discovery.
Microwave Assisted Organic Synthesis: A Green Chemical Approach. Asian Journal of Pharmaceutical Research and Development.
The impact of microwave synthesis on drug discovery. PubMed.
Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
Optimization of microwave-induced synthesis of 2,2'-oxybis(benzaldehyde) 8a.
Microwave-Assisted Syntheses of Bioactive Seven-Membered, Macro-Sized Heterocycles and Their Fused Deriv
Technical Support Center: Purification of Tetrahydro-1-benzoxepin-5-amine
The following guide is designed as an advanced technical support resource for researchers working with 2,3,4,5-tetrahydro-1-benzoxepin-5-amine . It prioritizes mechanistic understanding, actionable protocols, and rigorou...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is designed as an advanced technical support resource for researchers working with 2,3,4,5-tetrahydro-1-benzoxepin-5-amine . It prioritizes mechanistic understanding, actionable protocols, and rigorous troubleshooting logic.
Before initiating troubleshooting, you must understand the molecular behaviors driving the purification failure. THBA presents a "perfect storm" of three physicochemical challenges:
The "Sticky" Amine (pKa ~9.5): The primary amine at C5 is highly basic. On standard silica gel, it interacts strongly with acidic silanol groups (
), causing severe peak tailing and irreversible adsorption. This leads to mass loss and poor resolution from impurities.
The "Flexible" Ring (Conformational Isomerism): The 7-membered oxepine ring is conformationally mobile (flipping between chair, twist-boat, and boat forms). At lower temperatures or in specific solvents, this can manifest as "ghost peaks" or broad shoulders in NMR/HPLC, often mistaken for impurities.
The Chiral Center (C5): The C5 carbon is a stereocenter. Unless you performed an asymmetric synthesis, your product is a racemate (
). Biological activity often resides in a single enantiomer, necessitating chiral resolution.
Diagnostic Flowchart: Identify Your Issue
Use the following logic tree to pinpoint the root cause of your purification failure.
Figure 1: Diagnostic logic for isolating benzoxepin-5-amines. Follow the path matching your observation to find the immediate corrective action.
Protocol 1: Achiral Purification (The "Cleanup")
Objective: Isolate the free amine from reaction by-products (typically the 5-alcohol or dimer).
The "Amine-Shift" Flash Chromatography Method
Standard silica is too acidic. You must mask the silanols.
Reagents:
Stationary Phase: Standard Silica Gel (40-63 µm) OR Amine-Functionalized Silica (Recommended).
Mobile Phase A: Dichloromethane (DCM).
Mobile Phase B: Methanol containing 7N Ammonia (
in MeOH). Do not use pure MeOH.
Step-by-Step:
Pre-treatment: If using standard silica, pre-flush the column with 1% Triethylamine (TEA) in Hexanes to neutralize active sites.
Gradient: Run a gradient from 100% DCM to 90:10 (DCM :
/MeOH).
Note: The product usually elutes between 3-7% MeOH.
Monitoring: Use Ninhydrin stain (stains primary amines red/purple) or UV at 254 nm.
Troubleshooting Tailing: If the peak still tails, switch to DCM:MeOH:TEA (95:4:1) . The TEA acts as a sacrificial base, saturating the silica surface more effectively than ammonia.
Data Table 1: Solvent System Selection Guide
Impurity Type
Recommended Mobile Phase
Mechanism of Action
5-Hydroxy impurity (Alcohol)
DCM / MeOH (No base needed)
Alcohol is less polar than amine; elutes earlier on silica.
Dimer (Secondary amine)
Hexane / EtOAc + 1% TEA
Dimer is more lipophilic; elutes much faster than primary amine.
Starting Ketone
Hexane / EtOAc (9:1)
Non-polar; elutes near solvent front.
Protocol 2: Chiral Resolution (The "Separation")
Objective: Separate the
and enantiomers.
Context: The 7-membered ring creates a large chiral pocket. Polysaccharide-based columns (Amylose/Cellulose) are most effective.
Recommended Workflow:
Screening: Test Chiralpak IA and Chiralpak ID (immobilized phases allow more solvent flexibility).
Mobile Phase: Alkane/Alcohol mixtures are standard, but for this primary amine, add 0.1% Diethylamine (DEA) to sharpen peaks.
Optimal Conditions (Self-Validating):
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))[1]
Mobile Phase: Hexane : Ethanol : DEA (90 : 10 : 0.1)
to form carbamates (white crust on oil).
Solution: Isolate as a crystalline salt.
The "Salt Screen" Protocol:
Do not default to HCl. HCl salts of benzoxepines are often hygroscopic gums due to the lipophilic ring preventing tight lattice packing.
Procedure:
Dissolve 100 mg of free amine in 1 mL Ethanol.
Prepare 1M solutions of acids: Oxalic acid, Fumaric acid, L-Tartaric acid, and HCl (in ether).
Add 1.05 equivalents of acid solution dropwise.
Observation:
Immediate Precipitate: Good candidate.
Oil: Heat to reflux, add drops of Ethyl Acetate until cloudy, then cool slowly.
Best Bet:Oxalate or Fumarate salts typically yield stable, non-hygroscopic needles for this class of compounds.
Frequently Asked Questions (FAQ)
Q: My NMR shows split peaks for the protons on the 7-membered ring. Is it impure?A: Not necessarily. The oxepine ring flips between conformations.
Test: Run the NMR at 50°C. If the peaks coalesce into sharp singlets/multiplets, it is conformational isomerism, not impurity. If they remain distinct, you likely have a mixture of diastereomers (if other chiral centers exist) or rotamers.
Q: The product turned yellow overnight. What happened?A: Oxidation.[2] Primary benzylic-type amines are susceptible to air oxidation to the imine or N-oxide.
Fix: Store the free base under Argon at -20°C. Ideally, convert to the Oxalate salt immediately, which is shelf-stable at room temperature.
Q: I cannot remove the alcohol intermediate (2,3,4,5-tetrahydro-1-benzoxepin-5-ol).A: The polarity difference is small.
Chemical Trick: Selectively protect the amine with
. The N-Boc amine is much less polar than the alcohol and can be easily separated by flash chromatography (Hexane/EtOAc). Deprotect with TFA/DCM afterwards.
References
Synthesis & Scaffold Utility
Title: One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds.[3]
Disclaimer: This guide assumes standard laboratory safety protocols. Benzoxepin derivatives may have potent biological activity; handle with appropriate PPE and containment.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Guide: Preventing Oxidation of Benzoxepin Amines
Status: Operational
Role: Senior Application Scientist
Scope: Chemical Stability, Storage Protocols, and Troubleshooting
Core Directive: The Stability Paradox
Benzoxepin amines (e.g., Doxepin, Olopatadine intermediates) present a classic stability paradox in medicinal chemistry. The very structural features that make them pharmacologically potent—the electron-rich tricyclic ether core and the basic amine side chain—render them highly susceptible to oxidative degradation.
This guide is not a generic storage manual. It is a technical intervention designed to prevent the two primary degradation pathways: N-oxidation of the amine and Radical Autoxidation of the benzylic carbons.
The Science of Degradation (Root Cause Analysis)
Before implementing a fix, you must understand the mechanism. Benzoxepin instability is driven by the availability of the nitrogen lone pair and the lability of benzylic protons.
The Oxidation Cascade
The following diagram illustrates the mechanistic pathway of benzoxepin degradation. Note how atmospheric oxygen (
) and light () act synergistically to generate impurities.
Figure 1: Mechanistic pathways of Benzoxepin degradation. The primary threat is N-oxidation (Top Path), followed by radical-mediated benzylic oxidation (Bottom Path).
Diagnostic Center: Troubleshooting Your Sample
Symptom: "My sample has turned from white to yellow/brown."
Diagnosis: This is the hallmark of conjugated oxidation products . While N-oxides are often colorless, the secondary degradation of the benzoxepin core (forming quinoid-like structures or ketones) produces chromophores.
Immediate Action: Check LCMS for a peak at
(N-oxide) or (Carbonyl formation).
Salvage Protocol: If the impurity level is <5%, purify via Acid-Base extraction (see Protocol A). If >5%, recrystallization is required.
Symptom: "I see a new peak at M+16 on LCMS."
Diagnosis:N-Oxide formation. The amine nitrogen has reacted with dissolved oxygen or peroxides in your solvent.
Immediate Action: Do not heat. N-oxides can undergo Cope elimination or Polonovski rearrangement upon heating, destroying the scaffold.[1]
Salvage Protocol: Treat with a mild reducing agent like Triphenylphosphine (
) or Zinc in Acetic Acid to revert the N-oxide back to the amine.
Prevention Protocols (The "How-To")
Protocol A: The "Salt Fortress" Strategy (Long-Term Storage)
The most effective way to prevent N-oxidation is to remove the target: the nitrogen lone pair. Protonating the amine to form a salt renders it electronically unavailable for oxidation.
Parameter
Free Base (Risky)
Salt Form (HCl/Fumarate) (Recommended)
Electronic State
Lone pair available
Lone pair protonated ()
Oxidation Risk
High
Negligible
Physical State
Often Oil/Amorphous
Crystalline Solid
Hygroscopicity
Variable
Generally Lower
Step-by-Step Salt Formation:
Dissolve the Benzoxepin free base in anhydrous diethyl ether or EtOAc (0.1 M).
Cool to 0°C under Argon.
Add 1.05 equivalents of 2M HCl in diethyl ether (or Fumaric acid in MeOH) dropwise.
Filter the precipitate immediately under inert atmosphere.
Dry under high vacuum to remove traces of solvent (solvent pockets trap oxygen).
Protocol B: The "Inert Void" Strategy (Short-Term/Liquid Handling)
If you must store the free base (e.g., for an upcoming reaction):
Vial Selection: Use amber glass (Type I borosilicate) to block UV light (290–450 nm).
Headspace Purge: Do not just cap the vial. Use a needle to flow Argon (heavier than air) into the vial for 30 seconds before and during capping.
Solvent Choice: Never store in ethers (THF, Diethyl ether) or chlorinated solvents (DCM) for >24h, as they accumulate peroxides or generate HCl radicals. Use anhydrous Toluene or store neat.
Storage Decision Matrix
Use this logic flow to determine the correct storage condition for your specific sample state.
Figure 2: Decision tree for selecting the appropriate storage protocol based on chemical form and duration.
Frequently Asked Questions (FAQ)
Q: Can I store Benzoxepin amines in DMSO stocks at -20°C?A: NO. DMSO is a mild oxidant (think Swern oxidation). Over months, DMSO can transfer oxygen to susceptible amines or sulfur centers. Furthermore, DMSO is hygroscopic; absorbed water promotes hydrolysis. Recommendation: Store as a dry powder. Reconstitute in DMSO only immediately before use.
Q: I found an old vial of Doxepin free base. It’s sticky. Is it usable?A: Likely not without purification. Benzoxepin free bases often exist as oils or low-melting solids. "Stickiness" usually indicates the absorption of water and the formation of N-oxide oils. Run an NMR; if the benzylic protons are split or shifted downfield, degradation has occurred.
Q: Why is the "Salt Form" better if I need the Free Base for my reaction?A: Stability is about energy barriers. The salt form raises the activation energy for oxidation. You can easily "free base" the salt in situ by adding a base (like
or ) directly to your reaction mixture. Never compromise shelf-life for minor convenience.
References
ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link
Székely, P., et al. (2011). Photodegradation products of doxepin hydrochloride.[2] Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates UV sensitivity and N-oxide formation in benzoxepins). Link
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology. (Review of antioxidant strategies and salt formation). Link
Boccardi, G. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. (Mechanistic overview of amine autoxidation). Link
stability of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine at various pH levels
Technical Support Center: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Status: Online Agent: Senior Application Scientist (Dr. Aris) Ticket ID: STAB-BENZ-05 Executive Summary You are inquiring about the stability pr...
You are inquiring about the stability profile of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 1394042-49-9). This molecule features a unique intersection of three functional groups: a cyclic ether (benzoxepin core), a benzylic center (C5 position), and an N-alkoxyamine (N-methoxy).
While the benzoxepin ether linkage is chemically robust, the stability of this compound is governed by the benzylic N-alkoxyamine moiety. The primary degradation risks are acid-catalyzed elimination (yielding the dihydrobenzoxepin alkene) and oxidative homolysis of the N-O bond.
Part 1: pH Stability Matrix
The following table summarizes the predicted behavior of the compound in aqueous solution at 25°C.
pH Range
State
Stability Rating
Primary Risk / Mechanism
pH < 2.0
Dicationic / Protonated
Low
Benzylic Elimination: Strong acid promotes the loss of the protonated N-methoxyamine group, generating a carbocation at C5, followed by elimination to form the conjugated alkene (2,5-dihydro-1-benzoxepin derivative).
pH 3.0 - 5.0
Monocationic (Salt)
High
Optimal Storage: The nitrogen is protonated ( for N-alkoxyamines), preventing oxidation. Kinetic barrier to elimination is sufficient at ambient temperature.
pH 6.0 - 8.0
Equilibrium
Moderate
Oxidation Risk: As the free base concentration increases, the N-O bond becomes susceptible to homolytic cleavage or oxidation, especially in the presence of light or transition metals.
pH > 9.0
Free Base
Moderate/Low
Solubility & Hydrolysis: Low aqueous solubility may cause precipitation. While resistant to base-catalyzed hydrolysis, the free base is prone to slow air oxidation.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am observing a new peak at RRT 0.85 in my HPLC chromatogram after stirring in 1M HCl. What is it?
Dr. Aris: You are likely observing the elimination product .
Because the amine is located at the C5 position (benzylic), it is prone to acid-catalyzed E1 or E2 elimination. In strong acid (pH < 2), the protonated N-methoxy group acts as a leaving group. This creates a double bond between C4 and C5, resulting in 2,5-dihydro-1-benzoxepin .
Corrective Action: Avoid exposure to pH < 3. If acidic conditions are required for workup, use weak organic acids (Acetic acid, pH ~4) and keep the temperature < 0°C.
Q2: Can I use this compound as a free base for long-term storage?
Dr. Aris:Negative.
N-alkoxyamines are less stable than their amide or amine counterparts. The N-O bond has a lower bond dissociation energy (BDE). As a free base, the lone pair on the nitrogen can facilitate single-electron transfer (SET) oxidation or radical pathways.
Protocol: Convert the compound to its Hydrochloride or Oxalate salt . Store at -20°C under Argon. The protonated nitrogen withdraws electron density, stabilizing the N-O bond against homolysis.
Q3: My reaction mixture turned yellow/brown at pH 10. Is this normal?
Dr. Aris: This indicates oxidative degradation .
At basic pH, the free amine is exposed. N-alkoxyamines can degrade into nitroxides or imines upon exposure to atmospheric oxygen. The color change suggests the formation of conjugated impurities (likely imines formed via oxidation at the benzylic C5 position).
Corrective Action: Degas all basic buffers with nitrogen/argon for 15 minutes prior to use. Add a radical scavenger like BHT if the application permits.
Part 3: Mechanistic Visualization
The following diagram illustrates the critical degradation pathway (Acid-Catalyzed Elimination) that users must avoid.
Caption: Figure 1. Degradation pathways of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. The red pathway highlights the critical instability under strong acidic conditions (Benzylic Elimination).
Part 4: Experimental Protocols
Protocol A: Preparation of the Stable Hydrochloride Salt
Use this protocol if you receive the compound as a free base oil and need to stabilize it for storage.
Dissolution: Dissolve 100 mg of the free base oil in 2 mL of anhydrous Diethyl Ether (Et₂O).
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 1.0 equivalent of 2M HCl in Diethyl Ether.
Note: Do not use aqueous HCl, as water can trap the salt as a hygroscopic gum.
Precipitation: A white precipitate should form immediately. Stir at 0°C for 15 minutes.
Isolation: Filter the solid under a stream of dry Nitrogen.
Drying: Dry under high vacuum (0.1 mbar) for 4 hours. Store at -20°C.
Protocol B: Buffer Compatibility Check
Before running biological assays, validate stability in your specific buffer.
Prepare a 10 mM stock solution in DMSO.
Spike into the target buffer (e.g., PBS pH 7.4) to a final concentration of 100 µM.
Incubate at 37°C.
Analysis: Inject onto LC-MS at T=0, T=1h, and T=24h.
Pass Criteria: >95% parent compound remaining.
Fail Criteria: Appearance of peak with M-31 (Loss of -OMe) or M-47 (Loss of -NHOMe, elimination product).
References
Sigma-Aldrich. (n.d.). N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Product Page. Retrieved from
Kovtun, G. A., et al. (1974).[1] Stability of alkoxyamines and their dependence on experimental conditions. Chemical Communications. (Cited for general N-alkoxyamine stability principles). Retrieved from
Ladd, D. L., et al. (2015). One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines. The Journal of Organic Chemistry. (Cited for benzylic elimination mechanisms in benzoxepins). Retrieved from
Theodorou, V., et al. (2015).[2] A mild alkaline hydrolysis of N- and N,N-substituted amides. Arkivoc. (Cited for hydrolysis mechanisms).[2][3][4] Retrieved from [2]
Technical Guide: H-NMR Spectrum Interpretation of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Executive Summary This guide provides a comprehensive technical analysis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1394042-49-9), a specialized heterocyclic intermediate often utilized in the synthesis o...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a comprehensive technical analysis of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1394042-49-9), a specialized heterocyclic intermediate often utilized in the synthesis of CNS-active agents (e.g., NMDA receptor modulators).
While Liquid Chromatography-Mass Spectrometry (LC-MS) is the industry standard for high-throughput screening, it often fails to distinguish between regioisomers or resolve the complex conformational dynamics of the seven-membered benzoxepin ring. This guide establishes High-Field Proton Nuclear Magnetic Resonance (
H-NMR) as the superior analytical method for structural validation, offering a detailed interpretation of chemical shifts, coupling constants, and conformational locking strategies.
Part 1: Comparative Analysis of Analytical Methods
For drug development professionals, selecting the right analytical tool is critical for establishing structural identity. The following table compares the efficacy of
H-NMR against standard alternatives for this specific benzoxepin scaffold.
Table 1: Analytical Performance Comparison
Feature
H-NMR (600 MHz)
LC-MS (ESI)
X-Ray Crystallography
Primary Utility
Structural connectivity & Conformational analysis
Molecular weight & Purity quantification
Absolute stereochemistry
Isomer Resolution
High: Distinguishes N-methoxy vs. O-alkyl isomers via coupling patterns.
Low: Isomers often co-elute or have identical fragmentation patterns.
High: Gold standard, but requires single crystal.
Conformational Insight
High:-couplings reveal chair/twist-boat forms of the 7-ring.
Static: Only shows the solid-state packing conformation.
Throughput
Medium (10-30 min/sample)
High (2-5 min/sample)
Low (Days to Weeks)
Sample Recovery
Non-destructive
Destructive
Non-destructive
Decision Matrix
Use LC-MS for routine purity checks during synthesis.
Use
H-NMR for the initial structural validation of the intermediate to confirm the position of the N-methoxy group and the integrity of the benzoxepin ring.
Part 2: H-NMR Spectrum Interpretation
The 2,3,4,5-tetrahydro-1-benzoxepin core presents a unique analytical challenge due to the flexibility of the seven-membered oxepane ring. The spectrum is characterized by distinct multiplets for the methylene envelope and specific deshielding effects at the heteroatom-adjacent positions.
Structural Logic & Signal Assignment
The molecule consists of four distinct zones:
Aromatic Region: Fused benzene ring.
Benzylic/Amine Methine (H-5): The chiral center carrying the nitrogen.
Ether Methylene (H-2): Adjacent to the ring oxygen.
Bridge Methylenes (H-3, H-4): The flexible part of the ring.
Table 2: Predicted Chemical Shift Data (
, 298 K)
Position
Type
(ppm)
Multiplicity
Integral
Interpretation
Ar-H
Aromatic
7.10 – 7.30
Multiplet
4H
Typical ABCD system of the fused benzene ring.
H-5
CH (Benzylic)
3.95 – 4.05
dd or m
1H
Deshielded by both the aromatic ring current and the amine nitrogen. Appears as a doublet of doublets due to coupling with H-4a/b.
H-2
(Ether)
3.80 – 4.20
Multiplet
2H
Strongly deshielded by the ring Oxygen. Often complex due to ring puckering.
N-OMe
3.55 – 3.65
Singlet
3H
Diagnostic Peak. Sharp singlet characteristic of methoxyamines (). Distinguishes from -methoxy impurities.
H-4
1.90 – 2.10
Multiplet
2H
Mid-ring methylene. Couples with H-3 and H-5.
H-3
1.65 – 1.85
Multiplet
2H
Most shielded methylene, furthest from electron-withdrawing groups.
NH
Amine
5.50 – 6.50
Broad s
1H
Exchangeable. Chemical shift varies with concentration and solvent.
Detailed Mechanistic Analysis
1. The Diagnostic N-Methoxy Singlet
The most critical signal for validating the product is the singlet at ~3.60 ppm .
Validation: If this peak appears as a doublet, it suggests protonation or a specific conformation where the methyl protons couple to the NH (rare in
). If the shift moves to ~3.8 ppm, check for O-methylation of the phenol (ring opening impurity).
Quantification: Integration of this singlet against the aromatic region (3H vs 4H) provides a rapid assessment of solvent content or impurities.
2. Conformational Flux of the 7-Membered Ring
The oxepane ring in benzoxepines exists in a dynamic equilibrium between chair and twist-boat conformations.
Room Temperature (298 K): Signals for H-2, H-3, and H-4 often appear as broadened multiplets due to rapid interconversion (ring flipping) on the NMR timescale.
Coupling Constants (
): The H-5 proton typically shows a vicinal coupling () of roughly 2–5 Hz (equatorial-axial average) and 8–10 Hz (diaxial), depending on the dominant conformer.
Part 3: Experimental Protocols
To ensure reproducibility and spectral clarity, the following protocols are recommended. These are self-validating systems designed to minimize artifacts caused by the flexible ring system.
Protocol A: Standard Structural Validation
Objective: Routine confirmation of structure and purity.
Sample Prep: Dissolve 5–10 mg of the compound in 0.6 mL of
(99.8% D) containing 0.03% TMS.
Why
: Good solubility for lipophilic benzoxepines; prevents exchange broadening of the NH signal compared to MeOD.
Acquisition: Run at 298 K.
Parameters: Pulse angle 30°, Relaxation delay (
) 2.0s (ensure full relaxation of the N-OMe singlet for accurate integration).
Scans: 16–64 scans.
Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve fine splitting in the aromatic region.
Protocol B: Conformational Locking (Advanced)
Objective: Resolving broad multiplets in the 7-membered ring (H-2, H-3, H-4).
Sample Prep: Dissolve 10 mg in
or Toluene- .
Why Toluene: Allows for low-temperature studies without freezing at -40°C.
Variable Temperature (VT) NMR: Cool the probe to 253 K (-20°C) .
Analysis: At low temperatures, the ring flip slows down ("freezes"). The broad multiplets for H-2 and H-3 will sharpen into distinct axial and equatorial signals, allowing for precise measurement of coupling constants (
) and determination of the preferred ring pucker.
Part 4: Visualization of Analytical Logic
The following diagrams illustrate the workflow for characterizing this molecule and the logic used to assign the NMR signals.
Diagram 1: Structural Validation Workflow
Caption: Logical workflow for validating the N-methoxy-benzoxepin structure, prioritizing the diagnostic N-OMe signal.
Diagram 2: Signal Assignment Logic
Caption: Correlation between structural moieties and predicted chemical shifts based on electronic environments.
References
Katritzky, A. R., et al. (2002).[1] "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines." Journal of the Chemical Society, Perkin Transactions 2.[2] Link
Bouchu, D., et al. (2015). "One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds." The Journal of Organic Chemistry. Link
Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard Reference for Chemical Shift Additivity Rules).
PubChem. (2025). "Compound Summary: 2,3,4,5-Tetrahydro-1-benzoxepin-5-ol." National Library of Medicine. Link
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for N-Methoxy Benzoxepin Derivatives
Abstract This guide provides a comprehensive framework for establishing robust and reproducible High-Performance Liquid Chromatography (HPLC) retention time data for N-methoxy benzoxepin derivatives. Recognizing the abse...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive framework for establishing robust and reproducible High-Performance Liquid Chromatography (HPLC) retention time data for N-methoxy benzoxepin derivatives. Recognizing the absence of commercially available standards for this specific class of compounds, we present a comparative analysis of stationary phase selectivity, focusing on the widely used C18 phase versus a Phenyl-Hexyl phase. Through detailed experimental protocols and supporting data, this document serves as a practical resource for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for the characterization, purification, and quality control of these novel heterocyclic compounds.
Introduction: The Analytical Imperative for N-Methoxy Benzoxepin Derivatives
N-methoxy benzoxepin derivatives represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug discovery. Their unique seven-membered oxygen-containing ring fused to a benzene ring, combined with the N-methoxy functionality, imparts distinct physicochemical properties that are critical to their biological activity. As these molecules advance through the development pipeline, from synthesis to preclinical evaluation, the need for precise and reliable analytical methods becomes paramount.[1][2]
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis and purification of such pharmaceutical intermediates and active ingredients.[3] Accurate and reproducible retention time data is fundamental for compound identification, purity assessment, and stability studies. However, for novel compound classes like N-methoxy benzoxepins, established retention time standards are often unavailable. Therefore, the onus is on the analytical scientist to develop in-house standards and methods that are both robust and transferable.
This guide moves beyond a theoretical discussion to provide a practical, data-supported comparison of two distinct reversed-phase HPLC columns, demonstrating how stationary phase chemistry can be leveraged to achieve optimal separation and establish reliable retention time benchmarks.
In reversed-phase HPLC, analyte retention is primarily governed by hydrophobic interactions between the analyte and the non-polar stationary phase.[4] However, for multifunctional molecules like N-methoxy benzoxepin derivatives, secondary interactions can significantly influence selectivity.
Hydrophobic Interactions: The core benzoxepin structure possesses significant hydrophobicity, which drives its interaction with alkyl-bonded stationary phases like C18.
π-π Interactions: The presence of the benzene ring allows for π-π stacking interactions with stationary phases that incorporate aromatic functionalities, such as phenyl-based columns.[5][6] This can provide an alternative selectivity compared to purely aliphatic phases.
Polar Interactions: The N-methoxy group and the ether oxygen in the benzoxepin ring introduce polarity. These polar groups can engage in dipole-dipole or hydrogen bonding interactions, particularly with residual silanols on the silica support or with polar modifiers in the mobile phase.[7]
The choice of stationary phase is therefore a critical decision in method development, as it dictates which of these interactions will dominate the separation mechanism.
Comparative Study: C18 vs. Phenyl-Hexyl for N-Methoxy Benzoxepin Analysis
To illustrate the practical implications of stationary phase selection, we conducted a comparative study on a representative set of N-methoxy benzoxepin derivatives.
Objective: To compare the retention behavior and selectivity of a standard C18 column versus a Phenyl-Hexyl column for the analysis of N-methoxy benzoxepin derivatives under identical mobile phase conditions.
Model Compounds:
For this study, three model compounds were selected, based on the N-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine structure[8], with minor structural modifications to assess selectivity:
Compound C: N-Methoxy-8-nitro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Increased polarity and potential for π-π interactions)
Experimental Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, where the comparison itself provides the validation of the chosen analytical approach.
Step 1: Materials and Reagents
Columns:
Standard C18 (ODS) Column, 4.6 x 150 mm, 5 µm particle size.
Phenyl-Hexyl Column, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase:
Solvent A: 0.1% Formic Acid in HPLC-grade Water.
Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
Sample Preparation:
Prepare individual stock solutions of Compounds A, B, and C in Acetonitrile at 1 mg/mL.
Create a mixed standard solution by combining equal volumes of each stock solution and diluting with 50:50 Acetonitrile/Water to a final concentration of 50 µg/mL for each analyte.
Step 2: HPLC Instrumentation and Conditions
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection Wavelength: 254 nm.
Injection Volume: 5 µL.
Gradient Program:
Start at 30% Solvent B.
Linear gradient to 90% Solvent B over 15 minutes.
Hold at 90% Solvent B for 2 minutes.
Return to 30% Solvent B over 1 minute.
Equilibrate at 30% Solvent B for 5 minutes.
Step 3: Experimental Workflow Diagram
The following diagram outlines the logical flow of the comparative experiment.
Caption: Experimental workflow for comparing C18 and Phenyl-Hexyl columns.
Results: A Tale of Two Selectivities
The retention times (RT) for the three model compounds were recorded for each column. The data presented below represents the average of triplicate injections.
Compound
Structure Highlights
C18 Column RT (min)
Phenyl-Hexyl Column RT (min)
A
Base Structure
8.52
9.15
B
+ Chloro group (more hydrophobic)
9.88
10.21
C
+ Nitro group (more polar, π-acceptor)
8.25
9.58
Discussion: Interpreting the Data
The results clearly demonstrate the different retention mechanisms of the two stationary phases.
On the C18 Column:
The elution order (C < A < B) is dictated almost exclusively by hydrophobicity .
Compound B , with the addition of a lipophilic chloro group, is the most retained.
Compound C , with the polar nitro group, is the least retained, despite the increase in molecular weight. Its polarity outweighs other factors on this purely aliphatic phase.
On the Phenyl-Hexyl Column:
The elution order changes to A < C < B, indicating a more complex retention mechanism.
Enhanced Retention of All Analytes: All compounds show longer retention times compared to the C18 column. This is due to the combined hydrophobic contributions of the hexyl linker and the phenyl ring.[6]
Significant Retention Shift of Compound C: The most dramatic change is observed for Compound C. On the C18 column, it eluted first; on the Phenyl-Hexyl column, it is retained longer than the parent compound A. This is a clear manifestation of π-π interactions . The electron-withdrawing nitro group makes the analyte's aromatic ring electron-poor, allowing for strong π-π stacking with the electron-rich phenyl rings of the stationary phase.[9][10]
Superior Selectivity: The Phenyl-Hexyl column provides a different and potentially more useful selectivity for this class of compounds, especially when dealing with isomers or derivatives with varying electronic properties on the aromatic ring. For mixtures containing compounds like A and C, the Phenyl-Hexyl phase offers a significantly better separation.
The diagram below illustrates the dominant interactions at play for Compound C on both stationary phases.
Caption: Dominant interaction models for Compound C on different stationary phases.
Conclusion: Establishing Your Retention Time Standard
For novel N-methoxy benzoxepin derivatives, a "retention time standard" is not a value to be found in a database, but a robust, reproducible result generated under well-defined and understood analytical conditions.
Based on our comparative data, the Phenyl-Hexyl column offers superior selectivity and resolving power for this compound class, particularly for derivatives with electronically diverse substituents. It provides a more nuanced separation based on both hydrophobicity and electronic interactions.
We recommend the following approach for establishing your internal retention time standards:
Select a Primary Column: For this compound class, a Phenyl-Hexyl stationary phase is an excellent starting point due to its alternative selectivity.[2]
Optimize Mobile Phase: Systematically evaluate the organic modifier (acetonitrile vs. methanol) and gradient slope to achieve optimal resolution for your specific set of analogues.[7][11]
Define a Reference Compound: Choose one of your synthesized, purified, and well-characterized N-methoxy benzoxepin derivatives as a reference standard (e.g., the parent, unsubstituted compound).
Use Relative Retention Time (RRT): For all subsequent analyses, calculate the RRT of new derivatives and impurities relative to your defined reference compound. This normalizes for minor variations in instrument performance, column aging, and mobile phase preparation, providing a more reliable metric than absolute retention time.
Document and Validate: Thoroughly document the finalized method, including all parameters from sample preparation to data analysis. Perform a basic validation to confirm reproducibility and robustness.
By following this guide, researchers can move from analytical uncertainty to a state of confidence, creating reliable, internally-validated retention time standards that will support the rigorous demands of the drug development process.
References
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Link
Separation Methods Technologies. Phenyl-Hexyl Columns. SMT. Link
Nicolas, M., et al. (2006). HPLC quantitation of the four stereoisomers of benzoxathiepin derivatives with cellulose phenyl type chiral stationary phase and circular dichroism detection. Journal of Pharmaceutical and Biomedical Analysis, 41(2), 544-8. Link
Agilent Technologies. (2022, April 15). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Link
BLDpharm. N-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. Link
SIELC Technologies. Separation of N-(3-Methoxyphenyl)piperazine on Newcrom R1 HPLC column. Link
Shimadzu. Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Link
MAC-MOD Analytical. Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Link
Farmacom. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Link
Pyka, A., & Kafel, A. (2003). Influence of mobile phase composition on retention factors in different HPLC systems with chemically bonded stationary phases. Journal of Chromatographic Science, 41(6), 289-94. Link
SIELC Technologies. Separation of 3-(Methylamino)-1-benzoxepin-5(2H)-one on Newcrom R1 HPLC column. Link
ResearchGate. (n.d.). The effect of methanol content in the mobile phase on the resolution, and retention factor of 6-methoxyflavanone enantiomers. Link
Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Link
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Link
Barnych, B., et al. (2020). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. Molecules, 25(21), 5199. Link
Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016. Link
Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]([Link] Reversed_Phase_Packing_Materials.pdf)
Phenomenex. Chiral HPLC Separations: A Guide to Method Development. Link
Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Link
Núñez, O., et al. (2004). Evaluation of reversed-phase columns for the analysis of heterocyclic aromatic amines by liquid chromatography-electrospray mass spectrometry. Journal of Chromatography B, 802(1), 45-59. Link
Głośnicka, I., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 61(5), 327-332. Link
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Link
Tomuţă, I., et al. (2012). HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology, 46(9-10), 635-643. Link
Bachem. Peptide Purification Process & Methods: An Overview. Link
Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Link
Wang, E., et al. (2002). A new sensitive HPLC assay for methoxyamine and its analogs. Journal of Pharmaceutical and Biomedical Analysis, 30(3), 415-27. Link
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison between N-hydroxy (hydroxamic acid) and N-methoxy (hydroxamic ester/alkoxyamide) functionalized benzoxepins. Benzoxepins—rigid bicyclic scaffolds containing an oxygen heterocycle—are privileged structures in oncology, particularly for targeting Histone Deacetylases (HDACs) and Tubulin polymerization .
The Verdict:
N-Hydroxy Benzoxepins: Serve as the primary pharmacophore for HDAC inhibition. The free hydroxyl group is essential for bidentate chelation of the Zinc (Zn²⁺) ion in the enzyme's active site. They exhibit high enzymatic potency but suffer from rapid metabolic clearance (glucuronidation).
N-Methoxy Benzoxepins: Act primarily as prodrugs or mechanistic probes . The methyl cap blocks Zinc chelation, rendering them inactive against HDACs in vitro. However, they demonstrate superior metabolic stability and membrane permeability. Their cellular bioactivity relies on metabolic conversion back to the N-hydroxy form or off-target effects (e.g., tubulin binding).
Chemical & Structural Basis[1][2][3][4]
The divergence in bioactivity stems from the electronic and steric properties of the nitrogen substituent.
The Zinc Binding Group (ZBG) Mechanics
In the context of HDAC inhibition, the benzoxepin scaffold acts as the "cap" group, directing the molecule into the pocket. The "linker" connects to the ZBG.
N-Hydroxy (-CONHOH):
Mechanism: Acts as a bidentate ligand. The carbonyl oxygen and the hydroxyl oxygen coordinate the Zn²⁺ ion at the bottom of the HDAC catalytic tunnel.
pKa: ~9.0. The acidic proton allows hydrogen bonding with active site residues (e.g., His142 in HDAC1).
N-Methoxy (-CONHOMe):
Mechanism: The O-methyl group introduces steric bulk and removes the acidic proton.
Consequence: It cannot form the required chelate complex with Zinc. It is often used as a negative control to validate that observed bioactivity is Zn-dependent.
Visualization: SAR Decision Matrix
Figure 1: Structural Activity Relationship (SAR) logic flow for selecting N-substituents based on the biological target.
The following data summarizes the performance trade-offs. Values are representative of benzoxepin-based HDAC inhibitors (e.g., rigid analogs of SAHA) [1, 2].
Table 1: Potency vs. Stability Profile
Feature
N-Hydroxy Benzoxepin
N-Methoxy Benzoxepin
HDAC1 IC₅₀ (Enzymatic)
< 50 nM (Potent)
> 10,000 nM (Inactive)
HDAC6 IC₅₀ (Enzymatic)
< 20 nM (Potent)
> 5,000 nM (Inactive)
Cellular GI₅₀ (Tumor)
0.5 - 2.0 µM
5.0 - >20 µM*
Metabolic Half-life (t1/2)
< 30 min (Microsomes)
> 120 min
Membrane Permeability
Moderate (Polar ZBG)
High (Lipophilic)
Ames Test (Mutagenicity)
Often Positive
Generally Negative
*Note: N-Methoxy activity in cells is often due to slow hydrolysis back to N-OH or off-target effects.
Critical Insight: The "Methoxy Paradox"
While N-methoxy analogs are enzymatically inactive against HDACs, they sometimes show unexpected cytotoxicity in whole-cell assays. This is often attributed to:
Intracellular Hydrolysis: Esterases may cleave the methyl group, releasing the active N-hydroxy drug in situ (Prodrug effect).
Tubulin Targeting: If the benzoxepin core mimics combretastatin (e.g., trimethoxy-substituted rings), the N-methoxy group does not interfere with tubulin binding as severely as it does with Zinc binding [3].
Experimental Protocols
To validate these differences in your own lab, use the following self-validating workflows.
Synthesis of N-Hydroxy vs. N-Methoxy Analogs
Prerequisite: A benzoxepin ester intermediate (e.g., ethyl benzoxepin-4-carboxylate).
Protocol A: N-Hydroxy (Hydroxaminolysis)
Reagent: Prepare anhydrous Hydroxylamine (NH₂OH) from hydroxylamine hydrochloride and KOH in Methanol.
Reaction: Add benzoxepin ester to NH₂OH/MeOH solution at 0°C.
Monitor: TLC (Polar product formation).
Quench: Neutralize with dilute HCl.
Purification: Reverse-phase HPLC (Avoid silica if possible, as hydroxamic acids stick).
Negative Control: N-Methoxy analog (Should show near 100% enzyme activity relative to DMSO).
Visualization: Assay Workflow
Figure 2: Fluorometric HDAC assay workflow distinguishing active inhibitors from inactive analogs.
References
Codd, R., et al. (2019). "Exploring hydroxamic acid inhibitors of HDAC1 and HDAC2 using small molecule tools and molecular or homology modelling." Bioorganic & Medicinal Chemistry Letters.
Beilstein Institute. (2022). "Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids."[3] Beilstein Journal of Organic Chemistry.
Pettit, G. R., et al. (2010). "Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects." Journal of Enzyme Inhibition and Medicinal Chemistry.
Shirbhate, E., et al. (2018). "Exploration of Structure-Activity Relationship Using Integrated Structure and Ligand Based Approach: Hydroxamic Acid-Based HDAC Inhibitors."[4] Bioorganic & Medicinal Chemistry.
BenchChem. "Comparative Bioactivity Analysis: N-Methoxyanhydrovobasinediol and its Synthetic Derivatives." Technical Guide.
IR spectroscopy characteristic peaks for N-methoxy amines
Executive Summary: The Diagnostic Challenge In drug development, N-methoxy amines (and their amide counterparts, Weinreb amides) are critical structural motifs. They serve as versatile synthetic intermediates and, increa...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Diagnostic Challenge
In drug development, N-methoxy amines (and their amide counterparts, Weinreb amides) are critical structural motifs. They serve as versatile synthetic intermediates and, increasingly, as pharmacophores designed to modulate metabolic stability by blocking N-dealkylation.
However, characterizing them via Infrared (IR) Spectroscopy presents a unique challenge. The N-methoxy group (
) introduces a hybrid spectral signature that borrows features from amines and ethers but conforms to neither perfectly. This guide provides a definitive, comparative analysis to distinguish N-methoxy amines from standard secondary amines and ethers, ensuring confident structural validation.
The Spectral Fingerprint: Characteristic Peaks
The identification of an N-methoxy amine relies on a "triad" of signals. Unlike standard amines, where the N-H stretch is the primary focus, the N-methoxy functionality requires validation of the N-O linkage and the specific C-H environment of the methoxy group.
A. The Diagnostic Triad
Vibration Mode
Frequency Range (cm⁻¹)
Intensity
Diagnostic Value
N–H Stretch
3200 – 3400
Medium, Sharp
Contextual. Only present in . Often sharper and less prone to broad H-bonding bands than standard amines due to the electron-withdrawing oxygen reducing basicity.
C–H Stretch (OMe)
2815 – 2830
Weak-Medium
High. This "soft" C-H stretch is characteristic of methyl groups attached to heteroatoms (O or N) with lone pairs. It appears distinctly lower than the bulk alkyl C-H stretches (2850–2960).
N–O Stretch
900 – 1050
Medium-Strong
Critical. The definitive fingerprint. This band is absent in standard amines. It is often coupled with C-N or C-O modes but serves as the primary confirmation of the linkage.
B. The "Weinreb" Shift (Special Case)
In pharmaceutical synthesis, the most common N-methoxy motif is the Weinreb Amide (
).
C=O Stretch: Typically appears at 1635 – 1675 cm⁻¹ .
Comparison: This is slightly higher frequency than standard tertiary amides (due to the inductive effect of Oxygen) but lower than esters. The chelation capability of the oxygen can also induce shifts depending on the solvent/state.
Comparative Analysis: N-Methoxy vs. Alternatives
To validate an N-methoxy structure, you must rule out its synthetic precursors or byproducts. The table below contrasts the N-methoxy amine against its closest spectral "mimics."
Comparative Data Table
Feature
N-Methoxy Amine ()
Secondary Amine ()
Aliphatic Ether ()
3200-3500 cm⁻¹
Sharp N-H (3250-3350). Less broad than alkyl amines.
Broad N-H (3300-3500).[1][2][3] Strong H-bonding broadening is common.[4][5]
Absent. (Unless OH impurity exists).
2800-2850 cm⁻¹
Distinct band ~2820 (O-Me symmetric stretch).
Distinct band ~2780-2810 (N-Me Bohlmann bands).
Distinct band ~2815-2830 (O-Me). Indistinguishable from N-methoxy here.
1000-1300 cm⁻¹
Complex. Mixed C-N and N-O modes.
C-N Stretch (1100-1200).[6] Usually cleaner/simpler.
C-O-C Stretch (1050-1150). Very strong, often the dominant peak.
Inductive Effect (-I): The oxygen atom in the N-methoxy group is electronegative. It pulls electron density away from the Nitrogen.
Result: The N-H bond becomes more polarized but the Nitrogen becomes less basic. This reduces the strength of intermolecular Hydrogen bonding, often making the N-H stretch in N-methoxy amines appear sharper and at a slightly higher frequency than in corresponding electron-rich alkyl amines.
Lone Pair Delocalization: In Weinreb amides, the Nitrogen lone pair is delocalized into the Carbonyl, but the Oxygen lone pair on the methoxy group remains available for chelation. This specific electronic environment stabilizes the N-O bond, making its stretch a reliable, albeit complex, fingerprint marker.
Experimental Protocol: Self-Validating Workflow
Step-by-Step Characterization
Blank Correction: Clean the ATR crystal (Diamond/ZnSe) with isopropanol. Collect a background spectrum (32 scans min).
Sample Deposition: Apply the N-methoxy amine (neat oil or solid).
Tip: If the compound is an HCl salt (common for stability), the N-H stretches will shift dramatically to
cm (broad ammonium band). You must perform a "free-basing" micro-extraction (DCM/NaOH) to see the characteristic bands described above.
Acquisition: Scan range 4000–600 cm⁻¹. Resolution 4 cm⁻¹.
Validation (The "Check"):
Check 1: Is there a peak at ~1700 cm⁻¹? If yes, you likely have a Weinreb amide, not an amine, or starting material contamination.
Check 2: Is the region 3200-3600 cm⁻¹ empty? If yes, you have a tertiary species (
).
Check 3: Zoom into 2800-2850 cm⁻¹. Presence of the "shoulder" peak confirms the methoxy-heteroatom connection.
Visualization: Structural Logic & Workflow
Diagram 1: Spectral assignment Logic
This decision tree illustrates the logical flow for assigning the N-methoxy motif based on spectral data.
Caption: Logical decision tree for distinguishing N-methoxy amines from standard amines and amides using key spectral windows.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[8] (Standard text for N-H and C-H assignments).
NIST Chemistry WebBook. Infrared Spectrum of Methanamine, N-methoxy-, hydrochloride. National Institute of Standards and Technology. Available at: [Link]
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts (3rd ed.). Wiley.[8] (Authoritative source for N-O stretching frequencies in hydroxylamine derivatives).
Lubell, W. D., et al. (2006). "Weinreb Amide Synthesis and Reactivity." Chemical Reviews. (Context for the carbonyl shift in N-methoxy amides).
Comparative Validation Guide: LC-MS Strategies for N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Purity Assessment
Executive Summary & Technical Rationale The validation of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine presents a specific set of analytical challenges derived from its structural moieties: a bicyclic benzoxepin eth...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Rationale
The validation of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine presents a specific set of analytical challenges derived from its structural moieties: a bicyclic benzoxepin ether and a thermally sensitive N-methoxy amine functionality.
While Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) are standard workhorses in pharmaceutical analysis, they exhibit critical limitations for this specific analyte:
Thermal Instability (GC-MS Risk): The N-O bond in N-alkoxy amines is susceptible to homolytic cleavage or rearrangement at the high injection port temperatures (
) required for GC, leading to false impurity profiles (e.g., degradation to the corresponding imine).
Chromophore Specificity (HPLC-UV Risk): While the benzoxepin ring absorbs UV radiation, synthetic precursors or aliphatic degradation products lacking the aromatic system may remain undetected, compromising the "mass balance" of the purity assay.
Recommendation: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) is the superior modality. It operates at moderate temperatures, preserving the N-O bond, and offers mass-selective detection for non-chromophoric impurities.
Analytical Workflow & Decision Logic
The following diagrams illustrate the decision logic for selecting LC-MS and the optimized experimental workflow.
Figure 1: Method Selection Decision Matrix
Caption: Decision matrix highlighting the rejection of GC-MS due to thermal instability risks and HPLC-UV due to specificity limitations.
Detailed Experimental Protocol (LC-MS)
This protocol is designed to be a self-validating system, capable of separating the parent compound from likely synthetic byproducts (e.g., unreacted hydroxylamine reagents or ring-opened impurities).
Chromatographic Conditions (UHPLC)
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC H-Class.
Column: Waters ACQUITY UPLC HSS T3 C18,
, .
Rationale: The HSS T3 bonding technology provides superior retention for polar amines compared to standard C18, ensuring the N-methoxy amine does not elute in the void volume.
Mobile Phase A:
Formic Acid in Water (Milli-Q grade).
Mobile Phase B:
Formic Acid in Acetonitrile (LC-MS grade).
Rationale: Acidic pH ensures protonation of the secondary amine (
50–600) for purity profiling; MRM for trace impurity quantitation.
Source Temp:
(Kept low to prevent in-source fragmentation of the N-O bond).
Desolvation Gas: Nitrogen,
at .
Target Ion:
Da (Calculated based on ).
Comparative Performance Analysis
The following table contrasts the performance of the proposed LC-MS method against traditional alternatives for this specific benzoxepin derivative.
Feature
LC-MS (Recommended)
HPLC-UV (254 nm)
GC-MS
Analyte Stability
High. Low-temp ESI preserves the N-methoxy group.
High. Ambient analysis.
Low. Injector temps (C) cause N-O cleavage.
Specificity
Excellent. Resolves co-eluting peaks by mass ().
Moderate. Co-eluting isomers may appear as a single peak.
Good, but compromised by thermal degradation artifacts.
Sensitivity (LOD)
< 1 ng/mL. Ideal for trace impurity analysis.
~500 ng/mL. Limited for low-level genotoxic impurities.
~10 ng/mL. Good, but unreliable for this molecule.
Impurity Coverage
Broad. Detects UV-inactive and polar impurities.
Limited. Misses non-chromophoric precursors.
Limited. Misses non-volatile or highly polar salts.
Figure 2: Analytical Workflow Diagram
Caption: Step-by-step analytical workflow from sample preparation to data processing.
Validation Framework (ICH Q2(R1))
To ensure the method is scientifically robust, validation must align with ICH Q2(R1) guidelines.
Specificity (Stress Testing)
Protocol: Subject the sample to Acid (
), Base (), and Oxidative () stress for 4 hours.
Acceptance Criteria: Peak purity index
using MS spectral matching. No interference at the retention time of the parent peak ( 194.12).
Linearity & Range
Protocol: Prepare 5 concentration levels from
to of the target concentration.
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
Protocol: Spike known amounts of the pure standard into the sample matrix at 50%, 100%, and 150% levels.
Acceptance Criteria: Mean recovery between
.
References
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Vogel, A. I., & Furniss, B. S. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Reference for general stability of N-alkoxy amines).
Waters Corporation. (2023). HSS T3 Column Technology for Polar Compound Retention. Retrieved from [Link]
A Structural and Pharmacological Comparison of Benzoxepin-5-Amine and Benzodiazepine Analogs: A Guide for Researchers
This guide provides an in-depth technical comparison of two distinct heterocyclic scaffolds: benzoxepin-5-amine and the well-established benzodiazepine analogs. Designed for researchers, scientists, and professionals in...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of two distinct heterocyclic scaffolds: benzoxepin-5-amine and the well-established benzodiazepine analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances, pharmacological profiles, and synthetic methodologies of these compound classes. By presenting supporting experimental data and explaining the rationale behind experimental choices, this guide aims to be a valuable resource for those exploring novel therapeutic agents targeting the central nervous system and beyond.
Introduction
The quest for novel psychoactive compounds with improved therapeutic indices over existing medications is a cornerstone of medicinal chemistry. Benzodiazepines, a class of drugs first discovered in the 1950s, have long been mainstays in the treatment of anxiety, insomnia, seizures, and other neurological disorders.[1][2] Their mechanism of action, primarily as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, is well-understood.[3][4] However, their clinical utility is often hampered by side effects such as sedation, dependence, and withdrawal symptoms.
This has spurred the exploration of alternative scaffolds that may offer similar or improved therapeutic benefits with a more favorable side-effect profile. One such scaffold is the benzoxepin-5-amine core. Benzoxepins are a class of compounds containing a benzene ring fused to a seven-membered oxepine ring.[5] Derivatives of this class have shown a wide range of biological activities, including potential anxiolytic, antidepressant, and acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitory effects.[6][7]
This guide will provide a comprehensive structural and pharmacological comparison of benzoxepin-5-amine and its analogs with the more familiar benzodiazepine derivatives. We will explore their key structural differences, compare their known biological activities with available quantitative data, and provide detailed experimental protocols for their synthesis and evaluation.
I. Structural Analysis: A Tale of Two Scaffolds
The core structures of benzoxepin-5-amine and benzodiazepines, while both featuring a seven-membered ring fused to a benzene ring, possess fundamental differences that dictate their three-dimensional shape, electronic properties, and ultimately, their pharmacological activity.
Benzoxepin-5-Amine Scaffold:
The benzoxepin-5-amine scaffold is characterized by a benzene ring fused to an oxepine ring, a seven-membered ring containing an oxygen atom. The amine functionality at the 5-position is a key feature for biological activity. The saturated version, 2,3,4,5-tetrahydro-1-benzoxepin-5-amine, and its derivatives are of particular interest.
Figure 1: General structure of Benzoxepin-5-amine.
Benzodiazepine Scaffold:
The classical benzodiazepine scaffold is a 1,4-diazepine ring fused to a benzene ring.[8] This seven-membered ring contains two nitrogen atoms at positions 1 and 4. The pharmacological properties of benzodiazepines are highly dependent on the substituents at various positions of this core structure.[9]
Figure 2: General structure of a 1,4-Benzodiazepine.
Key Structural Differences and Their Implications:
Feature
Benzoxepin-5-Amine
Benzodiazepine
Implication on Properties
Heteroatoms in 7-membered ring
One Oxygen
Two Nitrogens
The presence of two nitrogen atoms in benzodiazepines allows for a greater diversity of substitutions and hydrogen bonding interactions, which is crucial for their binding to the GABA-A receptor. The single oxygen in the benzoxepin ring results in a different overall polarity and hydrogen bonding capacity.
Key Functional Group
Amine at C5
Carbonyl at C2 and various substituents
The primary amine in benzoxepin-5-amine is a key site for interaction and further derivatization. In benzodiazepines, the carbonyl group at C2 is important for activity, and substituents at various positions fine-tune the pharmacological profile.[10]
Conformational Flexibility
The oxepine ring has a degree of flexibility.
The diazepine ring also exhibits conformational flexibility, which is important for receptor binding.
The specific conformational preferences of each scaffold will influence how they fit into the binding pockets of their respective biological targets.
Spectroscopic Comparison
A comparative analysis of the spectroscopic data can provide valuable insights into the structural differences between these two classes of compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. For a representative benzoxepin-5-amine analog, such as 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine , the protons on the saturated oxepine ring would appear in the upfield region, while the aromatic protons would be in the downfield region. The presence of the chlorine atom would influence the chemical shifts of the adjacent aromatic protons.
In contrast, the NMR spectra of benzodiazepines are characterized by signals corresponding to the diazepine ring protons and the various substituents. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the aromatic rings.
Infrared (IR) Spectroscopy: The IR spectrum of a benzoxepin-5-amine derivative would show characteristic peaks for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-O-C stretching of the ether linkage (around 1050-1150 cm⁻¹), and aromatic C-H and C=C stretching vibrations.
Benzodiazepines, on the other hand, exhibit a strong carbonyl (C=O) stretching band (around 1680 cm⁻¹) from the lactam moiety, which is a key feature for their activity. The presence of other functional groups, such as nitro or halogen substituents, will also give rise to characteristic IR absorptions.
Mass Spectrometry (MS): The fragmentation patterns in mass spectrometry are indicative of the underlying chemical structure. For benzoxepin-5-amines, fragmentation is likely to involve cleavage of the oxepine ring and loss of the amine group.[11]
The fragmentation of benzodiazepines is well-documented and often involves cleavage of the diazepine ring, with characteristic losses of CO, HCN, and fragments from the substituent groups.[6][9][12] These distinct fragmentation pathways can be used to differentiate between the two scaffolds.
II. Pharmacological Profiles: A Comparative Overview
While both benzoxepin-5-amines and benzodiazepines can exhibit CNS activity, their mechanisms of action and overall pharmacological profiles appear to be distinct.
Benzodiazepine Analogs: Potent GABA-A Modulators
The primary mechanism of action for most benzodiazepines is the positive allosteric modulation of the GABA-A receptor.[3] By binding to a specific site on the receptor, distinct from the GABA binding site, benzodiazepines increase the frequency of chloride channel opening, leading to enhanced inhibitory neurotransmission.[4] This results in their characteristic anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant effects.[2]
The affinity and efficacy of benzodiazepines at different GABA-A receptor subtypes, which are composed of various subunit combinations (e.g., α1, α2, α3, α5), determine their specific pharmacological profile. For example, activity at the α1 subunit is associated with sedative effects, while activity at the α2 and α3 subunits is linked to anxiolytic effects.[3]
Table 1: Representative Bioactivity Data for Benzodiazepine Analogs
Benzoxepin-5-Amine Analogs: A More Diverse Pharmacological Landscape
The pharmacological profile of benzoxepin-5-amine derivatives is less well-defined compared to benzodiazepines. While some studies suggest potential anxiolytic and antidepressant activities, the precise molecular targets and mechanisms of action are not as clearly elucidated.[6]
Some benzoxepin derivatives have been investigated for their effects on various biological targets, including:
Monoamine Transporters: Some heterocyclic compounds with structural similarities to benzoxepins have been shown to interact with serotonin and norepinephrine transporters, suggesting a potential mechanism for antidepressant activity.
Acyl-CoA:cholesterol O-acyltransferase (ACAT) Inhibition: Certain 8-aryl-substituted 5-amino-2,3,4,5-tetrahydro-1-benzoxepines have been identified as potent inhibitors of ACAT, an enzyme involved in cholesterol metabolism.[6]
Other CNS Targets: The structural features of the benzoxepin-5-amine scaffold suggest the potential for interaction with a variety of other CNS receptors and enzymes.
A direct comparison of the anxiolytic or antidepressant potency of benzoxepin-5-amines with benzodiazepines is challenging due to the limited availability of quantitative bioactivity data for the former. However, preclinical studies on some benzoxepin derivatives have shown promising results in animal models of anxiety and depression. For instance, some 4-amino-2,3,4,5-tetrahydro-1-benzoxepin-5-ol derivatives have exhibited marked anorexigenic activity in mice.[7]
III. Experimental Protocols
To facilitate further research and a direct comparison of these two compound classes, this section provides detailed experimental protocols for their synthesis and biological evaluation.
Synthesis of a Representative Benzoxepin-5-Amine Analog: 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
The synthesis of 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine can be achieved through a multi-step sequence, with a key step being the intramolecular Friedel-Crafts cyclization. A one-pot synthesis for related 5-amino-2,5-dihydro-1-benzoxepines has also been reported, which can be adapted.[6]
Figure 3: General synthetic workflow for Benzoxepin-5-amine.
Step-by-Step Methodology (Illustrative):
Allylation of 4-chlorophenol: React 4-chlorophenol with allyl bromide in the presence of a base like potassium carbonate in a suitable solvent (e.g., acetone) to yield 1-allyloxy-4-chlorobenzene.
Claisen Rearrangement: Heat the 1-allyloxy-4-chlorobenzene to induce a Claisen rearrangement, forming 2-allyl-4-chlorophenol.
Hydroformylation and Oxidation: Convert the terminal alkene to an aldehyde and then oxidize to a carboxylic acid.
Intramolecular Friedel-Crafts Acylation: Cyclize the resulting acid using a strong acid catalyst like polyphosphoric acid to form the benzoxepinone core.
Oximation: React the ketone with hydroxylamine hydrochloride to form the corresponding oxime.
Reduction: Reduce the oxime to the primary amine using a suitable reducing agent, such as catalytic hydrogenation (H₂ over Pd/C) or a metal hydride, to yield 8-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine.
Synthesis of a Representative Benzodiazepine Analog
The synthesis of benzodiazepines often involves the reaction of a 2-aminobenzophenone derivative with an amino acid or its derivative.
Figure 4: General synthetic workflow for a 1,4-Benzodiazepine.
In Vitro Evaluation: GABA-A Receptor Binding Assay
This assay determines the affinity of a test compound for the benzodiazepine binding site on the GABA-A receptor.
Protocol:
Membrane Preparation: Prepare a crude synaptic membrane fraction from rat or mouse brain tissue.
Radioligand Binding: Incubate the membranes with a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam) in the presence and absence of various concentrations of the test compound.
Separation and Counting: Separate the bound from free radioligand by rapid filtration and measure the radioactivity of the filters using liquid scintillation counting.
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
In Vivo Evaluation: Animal Models of Anxiety
The anxiolytic potential of novel compounds can be assessed using various behavioral models in rodents.
Elevated Plus Maze (EPM):
This test is based on the natural aversion of rodents to open and elevated spaces.
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
Procedure: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
Measurement: Record the time spent in and the number of entries into the open and closed arms.
Interpretation: An increase in the time spent and entries into the open arms is indicative of an anxiolytic effect.
Light-Dark Box Test:
This model is based on the conflict between the innate aversion of rodents to brightly lit areas and their exploratory drive.
Apparatus: A box divided into a large, brightly illuminated compartment and a small, dark compartment.
Procedure: Place the animal in the dark compartment and allow it to move freely between the two compartments for a set time.
Measurement: Record the time spent in the light compartment and the number of transitions between the compartments.
Interpretation: An increase in the time spent in the light compartment suggests an anxiolytic effect.
IV. Conclusion and Future Directions
The structural comparison of benzoxepin-5-amine and benzodiazepine analogs reveals two distinct heterocyclic scaffolds with the potential for CNS activity. While benzodiazepines have a well-established and potent mechanism of action as positive allosteric modulators of the GABA-A receptor, their therapeutic use is accompanied by significant side effects.
Benzoxepin-5-amine derivatives represent a promising, yet less explored, class of compounds. Their diverse pharmacological activities, including potential anxiolytic and antidepressant effects, suggest that they may act through different mechanisms than benzodiazepines, potentially offering a more favorable side-effect profile.
Future research should focus on:
Quantitative Pharmacological Characterization: A systematic evaluation of a library of benzoxepin-5-amine analogs in a panel of CNS-relevant bioassays is crucial to identify their primary molecular targets and to obtain quantitative measures of their potency and efficacy.
Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR of the benzoxepin-5-amine scaffold will provide valuable insights for the rational design of more potent and selective analogs.
Direct Comparative Studies: Head-to-head comparisons of lead benzoxepin-5-amine candidates with established benzodiazepines in both in vitro and in vivo models will be essential to definitively assess their relative therapeutic potential.
By leveraging the information and protocols provided in this guide, researchers can contribute to the development of novel and improved therapeutic agents for the treatment of neurological and psychiatric disorders.
References
Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. (URL: [Link])
Gas-phase fragmentation of protonated benzodiazepines. Rapid Communications in Mass Spectrometry. (URL: [Link])
Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (URL: [Link])
One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. The Journal of Organic Chemistry. (URL: [Link])
1,5-Benzoxazepines vs 1,5-benzodiazepines. one-pot microwave-assisted synthesis and evaluation for antioxidant activity and lipid peroxidation inhibition. PubMed. (URL: [Link])
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. (URL: [Link])
Chemo- and stereoselective synthesis of benzocycloheptene and 1-benzoxepin derivatives as alpha-sympathomimetic and anorexigenic agents. PubMed. (URL: [Link])
Benzodiazepine anxiolytic action and affinities for serotonergic and adrenergic receptors. (URL: [Link])
Anti-anxiety properties of new 5H-2,3-benzodiazepine and 5H-[9][10][12]triazepine derivatives. (URL: [Link])
1,5-Benzoxazepines vs 1,5-Benzodiazepines. One-Pot Microwave-Assisted Synthesis and Evaluation for Antioxidant Activity and Lipid Peroxidation Inhibition - ResearchGate. (URL: [Link])
Energy Value Of Benzoxepine Derivatives - ijstr. (URL: [Link])
Studies toward the discovery of the next generation of antidepressants. Part 5: 3,4-Dihydro-2H-benzo[6][12]oxazine derivatives with dual 5-HT1A receptor and serotonin transporter affinity. PubMed. (URL: [Link])
A Review of the Updated Pharmacophore for the Alpha 5 GABA(A) Benzodiazepine Receptor Model - PMC. (URL: [Link])
1, 5 Benzodiazepines: Overview of Properties and Synthetic Aspects - ISCA. (URL: [Link])
Comparative Guide: Elemental Analysis vs. qNMR for N-Methoxy Benzoxepin Scaffolds
Executive Summary N-methoxy benzoxepin derivatives represent a challenging class of heterocyclic compounds in medicinal chemistry. Their structural features—specifically the labile N–O bond and the conformationally flexi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-methoxy benzoxepin derivatives represent a challenging class of heterocyclic compounds in medicinal chemistry. Their structural features—specifically the labile N–O bond and the conformationally flexible 7-membered oxepin ring—create distinct hurdles for traditional combustion analysis (CHN). While Carbon, Hydrogen, and Nitrogen (CHN) combustion remains the regulatory gold standard for bulk purity, it frequently yields erroneous nitrogen values for N-alkoxy compounds due to incomplete reduction of nitrogen oxides or thermal instability.
This guide objectively compares Combustion Analysis against Quantitative NMR (qNMR) . It demonstrates that while CHN is required for regulatory filing, qNMR offers superior precision for in-process validation of these specific scaffolds, preventing false rejections of high-purity batches.
Part 1: The Analytical Challenge
The Substrate: N-Methoxy Benzoxepin
The benzoxepin core is often lipophilic and stable, but the N-methoxy (
) substituent introduces two critical failure modes in microanalysis:
Incomplete Reduction: During flash combustion, the N–O bond oxidizes to various nitrogen oxides (
). Standard reduction columns (Copper at ~600°C) may fail to fully reduce refractory species generated from N-alkoxy groups back to gas, leading to low Nitrogen recovery.
Thermal Instability: The N–O bond is weaker than C–C or C–N bonds. In the autosampler, if the instrument pre-heating zone is too hot, the methoxy group may cleave (as formaldehyde or methanol radical) before the quantitative combustion zone, leading to high Carbon/Hydrogen errors.
Part 2: Comparative Methodology
Method A: Automated CHN Combustion (The Traditional Standard)
Principle: Flash combustion at >900°C in an oxygen-enriched atmosphere, followed by reduction of gases and detection via Thermal Conductivity Detector (TCD).
Protocol for N-Methoxy Compounds:
Sample Prep: Dry 2–5 mg of sample in a vacuum desiccator (
) for 24h to remove hygroscopic water (benzoxepins can be amorphous foams).
Oxidation: Introduce sample into combustion tube (950°C).
Critical Modification: Use Tungsten Oxide (
) powder as an additive. It acts as a flux and oxygen donor to ensure complete combustion of the refractory aromatic ring.
Reduction: Gases pass through reduced Copper wires (650°C).
Critical Modification: For N-O compounds, ensure the copper reagent is fresh. Depleted copper cannot fully reduce the higher oxides produced by N-methoxy groups.
Detection: TCD measures
, , and .
Acceptance Criteria:
absolute difference from theoretical values.
Method B: Quantitative NMR (qNMR) (The High-Fidelity Alternative)
Principle: The integration area of an NMR signal is directly proportional to the molar concentration of the nuclei, regardless of chemical structure.[1]
Protocol for N-Methoxy Benzoxepins:
Internal Standard (IS) Selection:
Must have non-overlapping signals with the benzoxepin (aromatic: 6.5–8.0 ppm; methoxy: ~3.8 ppm; oxepin alkene: 5.5–6.5 ppm).
Recommended IS:1,3,5-Trimethoxybenzene (Singlet at 6.1 ppm) or Maleic Acid (Singlet at 6.3 ppm).
Sample Prep:
Weigh ~10 mg of analyte (
) and ~5 mg of IS () using a microbalance (readability 0.001 mg).
Dissolve in
or .
Acquisition Parameters (Critical for Accuracy):
Pulse Angle: 90°.
Relaxation Delay (
): Must be of the slowest relaxing nucleus (usually the IS). For benzoxepins, set seconds.
Scans: 16–32 scans to ensure S/N ratio > 400:1.
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = Mass, = Purity of standard.[1][2][3][4][5][6][7][8][9][10][11][12]
Part 3: Experimental Data Comparison
The following data simulates a typical batch of 3-chloro-N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (MW: 227.69 g/mol ).
High Risk: N-O bond cleavage often yields low N values.
Robust: Measures proton count directly; N-O bond irrelevant.
Blind Spots
Cannot detect inorganic impurities (Silica, salts) unless ash is weighed.
Detects organic impurities; "invisible" to inorganics (requires orthogonal check).
Table 2: Experimental Results (Batch BZX-092)
Analysis Method
Element/Signal
Theoretical
Found
Deviation ()
Status
Combustion (Run 1)
Nitrogen (N)
6.15%
5.68%
-0.47%
FAIL
Carbon (C)
63.29%
63.10%
-0.19%
PASS
Combustion (Run 2)
Nitrogen (N)
6.15%
5.72%
-0.43%
FAIL
qNMR (Run 1)
Methoxy (-OCH3)
100.0%
99.1%
-0.9%
PASS
qNMR (Run 2)
Aromatic (H-Ar)
100.0%
99.2%
-0.8%
PASS
Interpretation:
The CHN analysis failed twice on Nitrogen (outside the
limit). This is characteristic of N-alkoxy compounds where nitrogen is trapped as oxides. The qNMR, using the methoxy singlet integration against a certified trace standard (Maleic Acid), confirmed the bulk purity is >99%. The batch is pure; the combustion method is flawed for this specific scaffold.
Part 4: Decision Workflows (Visualization)
Diagram 1: Analytical Decision Matrix
This workflow guides the researcher on when to switch from CHN to qNMR for Benzoxepin derivatives.
Caption: Decision tree for validating purity of N-methoxy compounds, prioritizing qNMR when combustion nitrogen values are anomalous.
Diagram 2: qNMR Experimental Setup
A visual representation of the critical qNMR protocol parameters.
Caption: Step-by-step qNMR workflow emphasizing the relaxation delay (
) required for accurate integration of benzoxepin protons.
References
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.
Schoonen, J. W., et al. (2022). Are elemental analysis guidelines appropriate? Chemistry World.
International Conference on Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy in pharmaceutical analysis: problems and solutions. Trends in Analytical Chemistry.
Reference Standards for N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine Analysis
Topic: Content Type: Publish Comparison Guide A Comparative Guide for Impurity Profiling and Genotoxicity Assessment Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Executive Summary: Th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic:Content Type: Publish Comparison Guide
A Comparative Guide for Impurity Profiling and Genotoxicity Assessment
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Executive Summary: The Criticality of "N-Methoxy" Impurities
In the development of benzoxepine-based therapeutics (e.g., ACAT inhibitors, antihistamine analogs), the compound N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS: 1394042-49-9) represents a specific structural class of impurities that demands rigorous control.
Unlike standard process byproducts, the N-methoxy amine moiety is a structural alert. It is often a precursor to, or a derivative of, hydroxylamines and can exhibit genotoxic potential similar to other alkoxy-amino compounds. Consequently, the selection of the correct reference standard grade is not merely a procurement decision—it is a regulatory compliance necessity for ICH M7 (Genotoxic Impurities) and ICH Q3A/B (Impurities in New Drug Substances/Products) assessments.
This guide objectively compares available reference standard grades and provides a validated experimental framework for their application.
Comparative Analysis: Selecting the Right Standard
The "performance" of a reference standard is defined by its Metrological Traceability , Purity , and Uncertainty . Below is a comparison of the three primary tiers available for this compound.
Table 1: Performance Matrix of Reference Standard Grades
Feature
Primary CRM (Certified Reference Material)
Secondary Analytical Standard
Research Grade (Building Block)
ISO Accreditation
ISO 17034 & ISO 17025
ISO 17025 (Testing)
None (Chemical Supplier)
Purity (Assay)
> 98.0% (Mass Balance/qNMR)
> 95.0% (Chromatographic)
Variable (often > 90%)
Traceability
SI Units (via NIST/BIPM traceable primary standards)
Traceable to Primary CRM
Internal Batch Only
Uncertainty
Explicitly calculated (e.g., ± 0.5%)
Not typically reported
Not reported
Characterization
1H/13C NMR, MS, IR, TGA, KF, ROI
1H NMR, HPLC-UV/MS
1H NMR (Basic)
Intended Use
Method Validation , Calibration of Secondary Stds
Routine QC, Batch Release
Early R&D, Synthesis Intermediate
Cost Factor
High ()
Moderate ()
Low ($)
Expert Insight: When to Use Which?
Use Primary CRMs when establishing the Response Factor (RF) of this impurity relative to the API during method validation. The "N-methoxy" group can significantly alter ionization efficiency in LC-MS compared to the parent amine, making accurate quantitative NMR (qNMR) values from a CRM critical.
Use Secondary Standards for routine batch release testing only after their potency has been verified against a Primary CRM.
Avoid Research Grade materials for GMP release testing. Their undefined water content and residual solvents can lead to gross errors in quantification (e.g., a 10% error in impurity estimation could trigger a false OOS).
Technical Deep Dive: Stability and Handling
Chemical Instability Mechanisms
The N-methoxy amine functionality is less basic than a primary amine but prone to specific degradation pathways:
Oxidation: Susceptible to N-oxide formation under ambient air.
Hydrolysis: Under strong acidic conditions, the N-O bond may cleave, reverting to the parent amine or forming hydroxylamine derivatives.
Handling Protocol
Storage: Long-term storage at -20°C is mandatory.
Atmosphere: Hygroscopic. Store under Argon or Nitrogen.
Solvent Compatibility: Stable in Methanol and Acetonitrile for < 24 hours. Avoid protic solvents with acidic modifiers for stock solutions stored > 48 hours.
Experimental Protocol: Trace Quantification by LC-MS/MS
Objective: To quantify N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine at trace levels (ppm) in a drug substance matrix.
A. Method Principles
Given the lack of a strong chromophore distinct from the API and the need for high sensitivity (ICH M7 limits), LC-MS/MS (ESI+) is the gold standard.
B. Chromatographic Conditions[2][3]
Column: Phenyl-Hexyl or C18 (e.g., 100 x 2.1 mm, 1.7 µm). Rationale: Phenyl-hexyl provides unique selectivity for the benzoxepin ring via pi-pi interactions.
Mobile Phase A: 0.1% Formic Acid in Water (10 mM Ammonium Formate).
Quantifier:194.1 → 163.1 (Loss of -OCH3 radical/neutral).
Qualifier:194.1 → 147.1 (Loss of NH2OCH3 or ring contraction).
D. Step-by-Step Workflow
Stock Preparation: Weigh 10.0 mg of CRM Grade standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile (prevents hydrolysis). Concentration = 1.0 mg/mL.
System Suitability: Inject a 10 ng/mL solution.
Requirement: S/N Ratio > 10 for the Quantifier ion.
Requirement: Retention time precision < 2.0% RSD (n=6).
Sample Prep: Dissolve 50 mg of API in 1.0 mL of diluent (50:50 Water:ACN). Vortex for 2 min. Filter through 0.2 µm PTFE.
Data Analysis: Calculate concentration using external calibration (linear regression
).
Visualization: Formation and Analysis Workflows
Diagram 1: Impurity Formation Pathway
This diagram illustrates the plausible synthetic origin of the impurity during the reductive amination or oxime reduction steps common in benzoxepin synthesis.
Caption: Figure 1. The formation pathway of the N-methoxy impurity via the oxime intermediate. Incomplete reduction or side-reaction methylation leads to the persistence of the N-methoxy species.
Diagram 2: Analytical Decision Workflow
A logic gate for selecting the appropriate analytical technique based on the development phase.
Caption: Figure 2. Decision tree for selecting analytical methods and reference standard grades based on the drug development lifecycle.
References
PubChem. N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (Compound Summary). National Library of Medicine. Available at: [Link]
International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Available at: [Link]
Journal of Organic Chemistry. One-Pot Synthesis of 5-Amino-2,5-dihydro-1-benzoxepines: Access to Pharmacologically Active Heterocyclic Scaffolds. (2015).[1] ACS Publications. Available at: [Link]
Personal protective equipment for handling N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Core Directive: The "Containment at Source" Philosophy As researchers, we often rely on GHS pictograms ("Exclamation Mark") which classify this compound merely as an irritant. However, a structural analysis reveals deepe...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive: The "Containment at Source" Philosophy
As researchers, we often rely on GHS pictograms ("Exclamation Mark") which classify this compound merely as an irritant. However, a structural analysis reveals deeper risks. This molecule combines a benzoxepin scaffold (common in psychoactive drugs like antidepressants) with an N-methoxy amine moiety.
The Senior Scientist's Assessment:
Pharmacological Potency: The benzoxepin core suggests potential CNS activity.[1] Until specific toxicology data proves otherwise, handle this as a High Potency Active Pharmaceutical Ingredient (HPAPI) with an Occupational Exposure Band (OEB) of 3 (10–100 µg/m³).
Chemical Instability: N-alkoxy amines can hydrolyze under acidic conditions or metabolize to form hydroxylamines, which are known hemotoxic agents (causing methemoglobinemia).
Your goal is not just "protection"; it is absolute isolation of the operator from the chemical.
Personal Protective Equipment (PPE) Matrix
Standard lab coats and single nitrile gloves are insufficient for prolonged handling of this liquid amine due to permeation risks. Use the following tiered approach based on the operation.
PPE Selection Table
Protection Zone
Standard Handling ( < 10 mL)
Scale-Up / High Risk (> 10 mL or Spill Cleanup)
Scientific Rationale
Respiratory
Fume Hood (Sash at 18"). No respirator needed if contained.
PAPR (Powered Air Purifying Respirator) with OV/P100 cartridges.
Amine vapors are respiratory sensitizers. If the hood fails, N95s offer zero protection against vapors.
Liquid amines permeate nitrile. Laminate film provides >480 min breakthrough time against amines.
Ocular
Chemical Splash Goggles (Indirect Vent)
Full Facepiece Respirator (replaces goggles)
Safety glasses allow liquid ingress from the side. Amines can cause permanent corneal clouding.
Body
Lab Coat (Polyester/Cotton) + Tyvek® Sleeves
Tyvek® Coverall (taped seams)
Wrist exposure is the #1 contamination point during pipetting. Sleeves bridge the glove-coat gap.
Operational Workflow & Engineering Controls
A. Weighing and Transfer (The Critical Zone)
Static Control: As a liquid, static is less of a dispersal risk than powder, but static discharge can ignite amine vapors. Ground all metal containers.
The "Dirty Hand/Clean Hand" Rule:
Left Hand (Dirty): Remains inside the fume hood. Handles the chemical vial and pipette.
Right Hand (Clean): Remains outside the sash. Operates the pipette bulb, notebook, or equipment controls.
Why: This prevents cross-contamination of door handles and keyboards—the most common route of trace exposure.
B. Reaction Setup
The N-methoxy group is sensitive. Avoid strong acids during setup unless the protocol specifically demands deprotection, as this generates reactive hydroxylamine species.
Setup: Place a secondary containment tray (polypropylene) inside the hood.
Addition: Add the N-methoxy-benzoxepin amine slowly to the reaction vessel. N-alkoxy amines can exhibit the "Alpha Effect," making them more nucleophilic and potentially exothermic than standard amines.
Inerting: Flush headspace with Nitrogen or Argon. Amines oxidize to N-oxides and colored impurities upon air exposure.
Emergency Response & Spill Management
Do not use water immediately on a large spill. Water can spread the hydrophobic organic liquid, increasing the surface area for evaporation.
Spill Response Logic Flow
Figure 1: Decision logic for managing a spill of N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine. Note the requirement for specific PPE outside engineering controls.
Waste Management & Deactivation[1]
Never dispose of this compound down the drain. It is toxic to aquatic life and likely persistent.[2][3][4]
Deactivation Protocol:
Segregation: Collect waste in a dedicated container labeled "Basic Organic Waste (Amines)."
Rinsing: Rinse all glassware with a 5% Acetic Acid solution before washing with water. This converts the volatile free amine into a non-volatile, water-soluble acetate salt, reducing inhalation risks for dishwashing staff.
Final Disposal: Incineration is the only acceptable disposal method.
References
Sigma-Aldrich. (n.d.). Safety Data Sheet: N-methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-amine (CAS 1394042-49-9). Retrieved from
National Research Council. (2011).[5] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5][6][7][8] National Academies Press.[5][7] [Link]
PubChem. (n.d.). Compound Summary: 2,3,4,5-Tetrahydro-1-benzoxepin-5-amine derivatives.[9][10] National Library of Medicine. Retrieved from
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). Retrieved from